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  • Product: 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid
  • CAS: 1340418-84-9

Core Science & Biosynthesis

Foundational

Whitepaper: Technical and Pharmacological Profiling of 1-(Prop-2-en-1-yl)-1H-indole-5-carboxylic acid

Executive Summary 1-(Prop-2-en-1-yl)-1H-indole-5-carboxylic acid (commonly referred to as 1-allyl-1H-indole-5-carboxylic acid) is a highly versatile, bifunctional heterocyclic building block utilized extensively in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Prop-2-en-1-yl)-1H-indole-5-carboxylic acid (commonly referred to as 1-allyl-1H-indole-5-carboxylic acid) is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern drug discovery and materials science. Featuring an electron-rich indole core, a highly reactive N-allyl moiety, and a C5-carboxylic acid, this molecule serves as a critical intermediate in the synthesis of cytosolic phospholipase A2α (cPLA2α) inhibitors, antiviral agents, and macrocyclic kinase inhibitors. This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and pharmacological applications.

Physicochemical Properties & Structural Analysis

The structural architecture of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid dictates its utility. The C5-carboxylic acid acts as a primary pharmacophore, engaging in critical hydrogen-bonding interactions with target protein residues (e.g., the catalytic domains of lipases or kinases). Conversely, the N1-allyl group provides a tunable lipophilic handle that enhances membrane permeability and serves as a terminal alkene for downstream transition-metal-catalyzed cross-coupling or Ring-Closing Metathesis (RCM) [3].

Quantitative Data Summary
PropertyValueStructural Significance
IUPAC Name 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acidDefines exact regiochemistry (N1, C5).
CAS Registry Number 1340418-84-9 [1]Unique identifier for procurement/safety.
Molecular Formula C₁₂H₁₁NO₂Standard elemental composition.
Molecular Weight 201.22 g/mol Falls well within Lipinski's Rule of 5.
SMILES String OC(=O)c1ccc2n(CC=C)ccc2c1Useful for computational docking/QSAR.
Hydrogen Bond Donors 1 (Carboxylic -OH)Crucial for target enzyme active site binding.
Hydrogen Bond Acceptors 2 (Carboxylic C=O, -OH)Indole nitrogen lone pair is delocalized.
Rotatable Bonds 3Ensures conformational flexibility for binding.

Experimental Protocols: Synthesis & Validation

The synthesis of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid is typically achieved via a two-step sequence starting from methyl 1H-indole-5-carboxylate: N-allylation followed by ester saponification. The methodology below is designed as a self-validating system, utilizing specific mechanistic principles to ensure high regioselectivity and purity.

Step 1: Regioselective N-Allylation

Objective: Alkylate the indole nitrogen while suppressing C3-allylation. Causality & Logic: Indole is an ambident nucleophile. Under basic conditions, the indolyl anion can react at either N1 or C3. By utilizing Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), the potassium cation is heavily solvated. This creates a "naked" indolyl anion. According to Hard-Soft Acid-Base (HSAB) theory, the harder nitrogen center becomes highly reactive toward the hard electrophilic carbon of allyl bromide, driving >95% N-selectivity over C-alkylation [2].

Methodology:

  • Charge a flame-dried round-bottom flask with methyl 1H-indole-5-carboxylate (1.0 equiv) and anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Add finely powdered anhydrous K₂CO₃ (1.5 equiv). Stir the suspension at 25 °C for 30 minutes to ensure complete deprotonation.

  • Add allyl bromide (1.2 equiv) dropwise via syringe over 10 minutes.

  • Stir the reaction at 25 °C for 4–6 hours. Self-Validation: Monitor via Thin Layer Chromatography (TLC; Hexanes/EtOAc 3:1). The starting material spot (lower Rf) will completely disappear, replaced by a single higher Rf spot (loss of the polar N-H bond).

  • Quench with ice-cold distilled water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 1-(prop-2-en-1-yl)-1H-indole-5-carboxylate.

Step 2: Mild Saponification & pH-Driven Precipitation

Objective: Hydrolyze the methyl ester to the free carboxylic acid without degrading the allyl or indole moieties. Causality & Logic: Lithium Hydroxide (LiOH) is utilized instead of NaOH or KOH because it provides a milder, highly controlled hydroxide source that is highly soluble in aqueous-organic mixtures. The final purification relies on pH-dependent solubility: the carboxylate salt is highly water-soluble, but upon acidification to pH 2-3, the neutral carboxylic acid precipitates out, leaving organic impurities in the solvent phase.

Methodology:

  • Dissolve the intermediate from Step 1 in a solvent mixture of THF:MeOH:H₂O (3:1:1 v/v/v, 0.1 M).

  • Add LiOH·H₂O (3.0 equiv) in one portion. Stir at ambient temperature for 12 hours.

  • Concentrate the mixture under reduced pressure to remove THF and MeOH.

  • Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove unreacted neutral organic impurities.

  • Self-Validation/Purification: Cool the aqueous layer to 0 °C and slowly acidify with 1M HCl until the pH reaches 2.0–3.0. A dense white/off-white precipitate of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid will form immediately.

  • Filter the solid via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure product.

SynthesisWorkflow SM Methyl 1H-indole-5-carboxylate Step1 N-Allylation Allyl Bromide, K2CO3, DMF SM->Step1 Int1 Methyl 1-allyl-1H-indole-5-carboxylate Step1->Int1 Step2 Saponification LiOH, THF/MeOH/H2O Int1->Step2 Step3 Acidification & Precipitation 1M HCl (pH 2-3) Step2->Step3 Product 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid Step3->Product

Fig 1: Two-step synthetic workflow for 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid.

Pharmacological Relevance & Downstream Applications

Cytosolic Phospholipase A2α (cPLA2α) Inhibition

Indole-5-carboxylic acid derivatives are heavily researched as potent inhibitors of human cytosolic phospholipase A2α (cPLA2α) [2]. cPLA2α is a critical enzyme in the inflammatory cascade, responsible for hydrolyzing membrane phospholipids to release arachidonic acid, the primary precursor to pro-inflammatory eicosanoids (prostaglandins and leukotrienes). The C5-carboxylic acid of the indole core mimics the phosphate headgroup of natural lipid substrates, anchoring the molecule in the enzyme's catalytic cleft. The N1-allyl group provides a necessary hydrophobic interaction with the lipid-binding channel of cPLA2α, significantly improving the IC₅₀ compared to unsubstituted indoles.

BiologicalPathway Stimulus Inflammatory Stimuli (Cytokines, Ca2+ influx) cPLA2 Cytosolic Phospholipase A2α (cPLA2α) Stimulus->cPLA2 Activates Membrane Membrane Phospholipids cPLA2->Membrane Hydrolyzes sn-2 position AA Arachidonic Acid (AA) Membrane->AA Releases Eicosanoids Prostaglandins & Leukotrienes (Inflammation Mediators) AA->Eicosanoids COX/LOX Enzymes Inhibitor Indole-5-carboxylic acid Derivatives Inhibitor->cPLA2 Competitive Inhibition

Fig 2: Mechanism of cPLA2α inhibition by indole-5-carboxylic acid derivatives in inflammation.

Macrocyclization via Ring-Closing Metathesis (RCM)

In advanced drug design, the N-allyl group is not merely a lipophilic appendage but a reactive synthetic handle. Researchers utilize 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid to synthesize complex macrocyclic structures. By coupling the C5-carboxylic acid with an amine containing a secondary terminal alkene, the resulting amide can undergo Ruthenium-catalyzed Ring-Closing Metathesis (e.g., using Grubbs' Generation II catalyst)[3]. This "locks" the molecule into a rigid macrocyclic conformation, a strategy frequently employed to increase binding affinity and metabolic stability against proteases in kinase inhibitor development.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized compound, the following analytical benchmarks should be expected:

  • ¹H NMR (400 MHz, DMSO-d₆): A characteristic multiplet around δ 5.95–6.05 ppm (1H, -CH =CH₂) and two distinct doublets/multiplets around δ 5.05–5.15 ppm (2H, -CH=CH₂ ) validate the presence of the allyl group. The C3-H of the indole ring typically appears as a doublet at δ 6.60 ppm, confirming that allylation occurred at N1 and not C3.

  • Mass Spectrometry (ESI-MS): In negative ion mode, the molecule will exhibit a strong [M-H]⁻ peak at m/z 200.07, corresponding to the deprotonated carboxylic acid.

References

  • MolPort. "1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid | 1340418-84-9". MolPort Chemical Database. URL: [Link]

  • Ludwig, J., et al. "Convergent and enantioselective syntheses of cytosolic phospholipase A2α inhibiting N-(1-indazol-1-ylpropan-2-yl)carbamates". Organic & Biomolecular Chemistry, RSC Publishing, 2014. URL: [Link]

  • Kotha, S., et al. "Indole-Based Macrocyclization by Metal-Catalyzed Approaches". Organics, MDPI, 2023. URL: [Link]

Exploratory

A Technical Guide to the Physicochemical Profiling of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid

Foreword: The Strategic Imperative of Physicochemical Profiling In the landscape of modern drug discovery and development, the adage "fail early, fail cheap" has never been more relevant. The journey from a promising hit...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Imperative of Physicochemical Profiling

In the landscape of modern drug discovery and development, the adage "fail early, fail cheap" has never been more relevant. The journey from a promising hit compound to a marketed drug is fraught with challenges, and a significant portion of late-stage failures can be attributed to suboptimal physicochemical properties.[1] A molecule's intrinsic characteristics—its ability to dissolve, cross biological membranes, remain stable, and exist in a suitable solid form—are the fundamental determinants of its ultimate success as a therapeutic agent.[2] Ignoring these properties in favor of optimizing solely for target potency is a high-risk strategy that often leads to candidates with insurmountable development hurdles.[1]

This guide provides a comprehensive, in-depth framework for the systematic physicochemical profiling of a novel chemical entity (NCE), using 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid as a representative case study. This molecule, featuring an ionizable carboxylic acid, a lipophilic indole core, and an N-allyl substituent, presents a classic profiling challenge. Our approach is grounded in the philosophy that robust, early-stage characterization is not merely a data-gathering exercise but a critical tool for rational drug design and candidate selection.[3][4][[“]] We will move beyond rote protocols to explore the causality behind each experimental choice, providing the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed, data-driven decisions.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably the most critical initial parameter to assess.[4] Insufficient solubility is a primary cause of poor oral absorption and can lead to erratic in vitro assay results, confounding the entire discovery process.[3][6] We must differentiate between two key types of solubility measurements:

  • Kinetic Solubility: Measured by dissolving a compound from a high-concentration DMSO stock into an aqueous buffer. It reflects the solubility of the form that precipitates and is relevant for high-throughput screening and early in vitro assays.[6][7]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable solid form of the compound in a solvent. This is the "gold standard" measurement, crucial for lead optimization and pre-formulation studies.[3][7]

Experimental Protocol: High-Throughput Kinetic Solubility Assay (Turbidimetry)

Causality: The turbidimetric method is selected for its speed and low compound consumption, making it ideal for early-stage discovery where compound availability is limited.[8] It rapidly identifies compounds likely to precipitate in aqueous buffers used for biological assays. The assay is performed at multiple pH values to understand the impact of the ionization of the carboxylic acid group.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid in 100% dimethyl sulfoxide (DMSO).[9]

  • Serial Dilution: In a 96-well DMSO plate, perform a 2-fold serial dilution of the stock solution to create a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Buffer Plate Preparation: Dispense 196 µL of aqueous buffer (e.g., Phosphate-Buffered Saline at pH 7.4, Acetate buffer at pH 5.0) into the wells of a clear 96-well microplate.[9]

  • Compound Addition: Transfer 4 µL of each DMSO concentration from the compound plate to the corresponding wells of the buffer plate. This results in a final DMSO concentration of 2%.[8]

  • Incubation: Shake the plate for 5 minutes and then let it incubate at room temperature (25°C) for 2 hours, protected from light.[8]

  • Detection: Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb, typically 620 nm, using a microplate reader.[8][9]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance reading is not significantly above the background (buffer with 2% DMSO), indicating the onset of precipitation.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Stock in DMSO dilution Serial Dilution in DMSO Plate stock->dilution transfer Transfer 4 µL to Buffer Plate dilution->transfer buffer Aqueous Buffer Plate (pH 7.4) buffer->transfer incubate Incubate (2h, 25°C) transfer->incubate read Read Turbidity (Absorbance at 620 nm) incubate->read result Determine Solubility Limit read->result LogD_Workflow A Pre-saturate n-Octanol & Buffer (pH 7.4) B Dose Compound into Octanol Phase A->B C Combine Phases (1:1 ratio) A->C B->C D Agitate to Reach Equilibrium (4h, 25°C) C->D E Separate Phases via Centrifugation D->E F Quantify Concentration in Each Phase (HPLC-UV) E->F G Calculate LogD F->G pKa_Logic cluster_pH pH Influence cluster_spectrum Spectral Response cluster_analysis Data Analysis low_pH Low pH (Protonated, HA) spectrum_A Unique UV Spectrum A low_pH->spectrum_A high_pH High pH (Deprotonated, A-) spectrum_B Unique UV Spectrum B high_pH->spectrum_B plot Plot Absorbance vs. pH spectrum_A->plot spectrum_B->plot fit Fit to Sigmoidal Curve plot->fit pKa pKa = Inflection Point fit->pKa Stability_Workflow cluster_stress Forced Degradation Conditions (24h, 40°C) A Prepare Compound Stock B1 Acidic (0.1M HCl) A->B1 B2 Neutral (pH 7.4) A->B2 B3 Basic (0.1M NaOH) A->B3 B4 Oxidative (3% H₂O₂) A->B4 C Sample at T=0 and T=24h B1->C B2->C B3->C B4->C D Analyze via Stability-Indicating HPLC C->D E Calculate % Parent Remaining D->E Solid_State_Logic cluster_props Core Properties cluster_impact Impact on Development API API Solid Form XRPD Crystallinity (XRPD) API->XRPD DSC Thermal Events (DSC) API->DSC TGA Solvation State (TGA) API->TGA Sol Solubility & Dissolution XRPD->Sol Stab Physical & Chemical Stability XRPD->Stab Man Manufacturability XRPD->Man DSC->Sol DSC->Stab DSC->Man TGA->Sol TGA->Stab TGA->Man

Sources

Foundational

Pharmacological Profiling and Preliminary Biological Activity of Indole-5-Carboxylic Acid Derivatives: A Technical Guide

Executive Summary The indole scaffold is a ubiquitous pharmacophore in medicinal chemistry. Specifically, 1H-indole-5-carboxylic acid serves as a highly versatile building block for drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole scaffold is a ubiquitous pharmacophore in medicinal chemistry. Specifically, 1H-indole-5-carboxylic acid serves as a highly versatile building block for drug development. The C5-carboxyl group provides a reliable synthetic handle for amidation and esterification, while the N1 and C3 positions allow for the precise fine-tuning of lipophilicity, steric bulk, and electronic distribution. This whitepaper synthesizes the preliminary biological activities of indole-5-carboxylic acid derivatives, detailing their mechanistic roles as anti-inflammatory agents, neurological modulators, and metabolic regulators.

Target Engagement & Mechanistic Pathways

Anti-Inflammatory Action via cPLA2α Inhibition

Human cytosolic phospholipase A2α (cPLA2α) is a critical rate-limiting enzyme in the inflammatory cascade, responsible for hydrolyzing membrane phospholipids to release arachidonic acid. Research has demonstrated that indole-5-carboxylic acid derivatives, particularly those featuring a 3-aryloxy-2-oxopropyl residue at the N1 position, act as 1[1].

Mechanistic Causality: The efficacy of these derivatives relies on the electrophilic ketone moiety, which functions as a "serine trap." This structure forms a 2[2] in the active site of cPLA2α, irreversibly halting enzyme activity and downstream prostaglandin synthesis.

Pathway Stimulus Inflammatory Stimulus (Ca2+ Influx) cPLA2 Cytosolic Phospholipase A2α (Active Enzyme) Stimulus->cPLA2 Activates Membrane Membrane Phospholipids cPLA2->Membrane Hydrolyzes sn-2 position Arachidonic Arachidonic Acid (AA) Membrane->Arachidonic Releases Prostaglandins Prostaglandins / Leukotrienes (Inflammation) Arachidonic->Prostaglandins COX/LOX Pathways Indole Indole-5-Carboxylic Acid Derivative Indole->cPLA2 Covalent Binding (Serine Trap)

cPLA2α inflammatory pathway and covalent inhibition by indole-5-carboxylic acid derivatives.

Neurological Modulation: Cholinesterase Inhibition

In the pursuit of Alzheimer's disease therapeutics, N-benzylpiperidine amides of 1H-indole-5-carboxylic acid have demonstrated targeted biological activity against cholinesterases. The rationale for this design is structural mimicry; the benzylpiperidine fragment mimics the well-known AChE inhibitor donepezil. These derivatives are hypothesized to3[3] of the enzymes, showing selective moderate inhibitory potency toward butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE).

Metabolic Syndrome: Dual sEH/PPARγ Modulation

Polypharmacy in metabolic syndrome can be mitigated by dual-target drugs. Indole-5-carboxylic acid derivatives have been successfully engineered to act as dual modulators:4[4]. The indole core provides the necessary spatial geometry to bridge the α-substituted carboxylate (required for PPARγ activation) with the amide moiety (which mimics the epoxide substrate in the sEH active site).

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate rapid comparison, the preliminary biological activities and SAR insights of key indole-5-carboxylic acid derivatives are summarized below.

Compound Class / ModificationTargetBiological ActivityCausality / SAR Insight
1-(5-Carboxyindol-1-yl)propan-2-one cPLA2αIC50 = 0.035 µMHigh lipophilicity (log P ~5.5) drives potency but results in metabolic instability[1].
4-Phenylphenoxy-substituted derivative cPLA2αIC50 = 0.15 µMReduced lipophilicity (log P ~2.4) improves solubility while maintaining target engagement[1].
1-(3-Chloro)benzylpiperidine amide BuChE30.06% inhibition (10 µM)Meta-substitution on the N-benzylpiperidine phenyl ring enhances selective binding to BuChE[3].
Indole-5-carboxylic acid (4-methoxy) PPARγ / sEHEmax = 37% (PPARγ)The 4-methoxy substituent restores partial agonism at PPARγ while maintaining sEH inhibition[4].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols emphasize the causality behind reagent selection and incorporate self-validating control loops.

Protocol 1: Synthesis of N-Benzylpiperidine Amides of 1H-Indole-5-Carboxylic Acid

Objective: To synthesize cholinesterase inhibitors while preventing the degradation of the electron-rich indole core. Causality & Reagent Choice: Carbonyldiimidazole (CDI) is selected for carboxyl activation instead of harsh chlorinating agents (like SOCl2). 3[3], preventing acid-catalyzed polymerization or degradation of the indole ring.

Step-by-Step Methodology:

  • Activation: Dissolve 1H-indole-5-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Add CDI (1.2 eq) and stir at room temperature for 2 hours to ensure complete formation of the acyl imidazole intermediate.

  • Coupling: Introduce the appropriate N-benzylpiperidine amine (1.1 eq) to the reaction mixture. Elevate the temperature to 60°C and reflux for 12 hours.

  • Quenching & Extraction: Cool the mixture and quench with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3x). The mild basic quench neutralizes any unreacted acid and removes imidazole byproducts.

  • Self-Validation (Purity Check): Purify the crude product via silica gel column chromatography. Validate the structural integrity using 1H NMR and High-Resolution Mass Spectrometry (HRMS). Validation Check: A purity threshold of >95% (via HPLC) must be met before biological evaluation to prevent false positives from impurities.

Workflow Start 1H-Indole-5-Carboxylic Acid Activation Carboxyl Activation (CDI / THF) Start->Activation Step 1 Coupling Amide Coupling (Amine Addition) Activation->Coupling Step 2 Purification Purification (TLC, NMR, MS) Coupling->Purification Step 3 Assay In Vitro Assay (Self-Validated) Purification->Assay Step 4

Step-by-step synthetic and validation workflow for indole-5-carboxylic acid amides.

Protocol 2: In Vitro cPLA2α Inhibition Assay

Objective: To quantify the inhibitory potency (IC50) of indole-5-carboxylic acid derivatives against isolated cPLA2α. Self-Validating System: This protocol utilizes a built-in dynamic range validation. It requires a positive control (e.g., AstraZeneca compound 3, a known potent inhibitor) to confirm enzyme responsiveness, and a vehicle-only negative control to establish the baseline arachidonic acid release.

Step-by-Step Methodology:

  • Preparation: Prepare mixed micelles containing 1-palmitoyl-2-[14C]arachidonoyl-sn-glycero-3-phosphocholine (substrate) and PIP2 in a Triton X-100 buffer.

  • Compound Incubation: Pre-incubate the isolated human cPLA2α enzyme with varying concentrations of the indole-5-carboxylic acid derivative (0.001 µM to 10 µM) for 15 minutes at 37°C. Causality: The pre-incubation allows time for the electrophilic ketone to form the covalent "serine trap" before substrate introduction.

  • Reaction Initiation: Add the radiolabeled micelle substrate to the enzyme-inhibitor mixture. Incubate for exactly 30 minutes.

  • Termination & Extraction: Stop the reaction using the Dole method (heptane/isopropanol/0.5 M H2SO4). Extract the released [14C]arachidonic acid into the organic phase.

  • Quantification & Validation: Measure the radioactivity using liquid scintillation counting. Calculate the IC50 using non-linear regression. Validation Check: The positive control must yield an IC50 within 10% of its established literature value for the assay run to be deemed valid.

Conclusion

Indole-5-carboxylic acid derivatives exhibit profound and highly tunable biological activities. By strategically modifying the N1, C3, and C5 positions, researchers can direct the scaffold's affinity toward disparate targets—ranging from anti-inflammatory cPLA2α inhibition to neurological cholinesterase modulation and metabolic dual-target engagement. The integration of self-validating synthetic and biological protocols ensures that these structural modifications translate reliably into actionable pharmacological data.

References

  • Source: ptfarm.
  • Source: acs.
  • Title: 1-(5-Carboxyindol-1-yl)
  • Source: acs.

Sources

Exploratory

Receptor Binding Affinity and Scaffold Utility of 1-(Prop-2-en-1-yl)-1H-indole-5-carboxylic Acid: A Technical Whitepaper

Executive Summary In modern rational drug design, the indole core represents one of the most versatile "privileged structures" capable of interacting with a diverse array of biological targets. Specifically, 1-(prop-2-en...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the indole core represents one of the most versatile "privileged structures" capable of interacting with a diverse array of biological targets. Specifically, 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid (commonly referred to as N-allyl-indole-5-carboxylic acid) serves as a highly potent pharmacophore building block. While the free carboxylic acid exhibits baseline receptor interactions, its true pharmacological value is unlocked when utilized as a precursor for synthesizing high-affinity amides and esters.

This whitepaper explores the structural causality, receptor binding affinities, and experimental validation protocols associated with this specific N-allylated indole scaffold, focusing on its dominant roles in serotonergic (5-HT), dopaminergic (D2/D3), and metabolic (PPARγ) pathways.

Molecular Architecture & Pharmacophore Dynamics

The unique binding profile of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid is dictated by three distinct structural domains, each responsible for specific receptor micro-environment interactions:

  • The Indole Core (Aromatic Anchor): The electron-rich bicyclic system readily engages in π−π stacking and cation- π interactions with conserved aromatic residues (e.g., Tryptophan and Phenylalanine) located in the transmembrane (TM) helices of G-protein coupled receptors (GPCRs)[1].

  • The N1-Allyl Substitution (prop-2-en-1-yl): The introduction of an allyl group at the N1 position significantly alters the lipophilicity and steric bulk of the molecule compared to unalkylated or N-propyl variants. The rigid, unsaturated double bond restricts conformational freedom, reducing the entropic penalty upon receptor binding. This specific moiety is known to enhance binding affinity within the hydrophobic sub-pockets of dopaminergic and serotonergic receptors[2],[3].

  • The C5-Carboxylic Acid (Synthetic Vector): The 5-position vector aligns perfectly with the extracellular loop of aminergic GPCRs when the indole core is anchored in the orthosteric site. The carboxylic acid acts as a critical synthetic handle, allowing for amide coupling to arylpiperazines or vanillylamines to generate sub-nanomolar affinity ligands[1],[4].

Pharmacophore cluster_0 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid A N1-Allyl Group (prop-2-en-1-yl) D Hydrophobic Pocket (Receptor TM Domain) A->D Steric fit & Lipophilicity B Indole Core (Aromatic System) E Pi-Pi Stacking (Phe/Trp Residues) B->E Aromatic interaction C C5-Carboxylic Acid (Linker/H-Bonding) F Amide Coupling (Arylpiperazine Linkage) C->F Derivatization site G Target Receptors (5-HT1A, D3, PPARγ) F->G Selectivity modulation

Pharmacophore mapping of the N-allyl indole-5-carboxylic acid scaffold in GPCR binding pockets.

Receptor Binding Profiles & Target Modalities

When derivatized, the 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid scaffold exhibits profound affinity for several critical therapeutic targets.

Serotonergic Pathways (5-HT1A / 5-HT2A)

Indole-5-carboxamides are optimal structural elements for enhancing 5-HT1A receptor binding. The combination of the indole core with an N-allyl substitution and an arylpiperazine coupled at the C5 position yields highly selective 5-HT1A agonists with sub-nanomolar affinity ( IC50​<1.0 nM )[1]. The N-allyl group specifically modulates the balance between 5-HT1A and 5-HT2A activation, often dampening 5-HT2A-mediated hallucinogenic responses while preserving 5-HT1A agonism[3].

Dopaminergic Pathways (D2 / D3)

In the pursuit of neurological therapeutics, N-allylation of indole and benzazepine derivatives has been shown to uniquely preserve or enhance Dopamine D2 and D3 receptor agonist/antagonist activity[2]. When the C5-carboxylic acid is coupled to a 2-aminothiazole-piperazine derivative, the resulting ligands exhibit extreme selectivity for the D3 receptor over the D2 receptor, with Ki​ values approaching 1.0 nM[5].

Metabolic Pathways (PPARγ)

Beyond GPCRs, indole-5-carboxylic acid derivatives act as potent partial agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). By coupling the C5-carboxylic acid to a vanillylamine moiety, the resulting ligands bind to the alternate binding site of PPARγ. This interaction blocks the obesity-related phosphorylation of Serine 273 without triggering the adverse transactivation effects typical of full agonists like Rosiglitazone[4].

Quantitative Data Summary
Target ReceptorCore ModificationDerived Ligand ClassBinding Affinity ( Ki​ / IC50​ )Functional Role
5-HT1A N-Allyl / C5-AmideIndolyl-5-carboxamide arylpiperazine 0.09−4.7 nM Full / Partial Agonist
5-HT2A N-AllylN-allyl tryptamine analogs 10−50 nM Agonist
Dopamine D3 N-Allyl / C5-Amide2-aminothiazole-piperazine 1.09−1.40 nM Antagonist / Partial Agonist
PPARγ C5-AmideVanillylamine indole amide 13−16.7 nM Partial Agonist (Modulator)

Experimental Workflows: Receptor Binding & Functional Assays

To accurately determine the binding affinity and functional efficacy of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid derivatives, rigorous, self-validating in vitro assays must be employed.

Protocol A: High-Throughput Radioligand Competition Binding Assay

Purpose: To determine the equilibrium inhibition constant ( Ki​ ) of synthesized derivatives at the 5-HT1A receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT1A receptor. Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4) using a Dounce homogenizer. Centrifuge at 40,000 ×g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 10-20 µ g/well .

  • Incubation Setup: In a 96-well plate, combine 50 µL of the radioligand [3H] -8-OH-DPAT (final concentration 0.5 nM), 50 µL of the test compound (serial dilutions from 10−11 to 10−5 M), and 100 µL of the membrane suspension.

  • Self-Validation Checkpoint (NSB): Designate control wells containing 10 µM WAY-100635 (a highly selective 5-HT1A antagonist) instead of the test compound. This defines the Non-Specific Binding (NSB). Causality Rule: If NSB exceeds 20% of total binding, the assay is invalid due to incomplete washing or filter saturation.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to allow for thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion. Wash filters three times with 300 µL of ice-cold wash buffer.

  • Quantification: Dry the filters, add 50 µL of scintillation cocktail, and measure bound radioactivity using a MicroBeta scintillation counter. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Step1 Membrane Preparation Isolate CHO cells expressing target receptor Step2 Incubation Compound + [3H]-Radioligand + Membrane Step1->Step2 Step3 Filtration Rapid vacuum filtration (GF/B filters) Step2->Step3 Validation Self-Validation: Non-specific binding (NSB) determined using 10µM reference ligand Step2->Validation Step4 Washing Ice-cold buffer to remove unbound ligand Step3->Step4 Step5 Scintillation Counting Measure bound radioactivity Step4->Step5 Step6 Data Analysis Calculate IC50 and Ki (Cheng-Prusoff) Step5->Step6

High-throughput radioligand binding assay workflow with integrated self-validation checkpoints.

Protocol B: [35S]GTPγS Functional Assay

Purpose: To determine whether the bound ligand acts as an agonist, partial agonist, or antagonist.

Step-by-Step Methodology:

  • Assay Assembly: Combine 10 µg of receptor-expressing membranes with assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl2​ , 10 µM GDP, pH 7.4). The inclusion of GDP is critical; it forces the G-protein into an inactive state, ensuring that any subsequent [35S]GTPγS binding is strictly dependent on ligand-induced receptor activation[1].

  • Ligand Addition: Add the test compound at varying concentrations, followed by 0.1 nM [35S]GTPγS .

  • Incubation: Incubate for 30 minutes at 30°C.

  • Validation Checkpoint: Include a basal control (no ligand) and a maximal stimulation control (10 µM 5-HT or Dopamine). Efficacy ( Emax​ ) is calculated as a percentage of the maximal endogenous ligand response.

  • Termination: Filter rapidly through GF/B filters, wash, and count radioactivity.

Structural Causality & Rational Drug Design

The transition from a basic indole to the highly specialized 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid is rooted in strict thermodynamic and steric principles.

Why choose the N-allyl group over a standard N-propyl chain? The N-allyl moiety contains an sp2 hybridized double bond, which locks the terminal carbons into a planar geometry. When the ligand enters the narrow, hydrophobic transmembrane pockets of receptors like 5-HT1A or D3, a flexible alkyl chain (like N-propyl) must freeze into a single conformation, incurring a massive entropic penalty ( ΔS ). The pre-organized rigidity of the allyl group circumvents this penalty, leading to a more favorable free energy of binding ( ΔG )[2]. Furthermore, the π -electrons of the allyl group can engage in weak edge-to-face dispersive interactions with aliphatic receptor residues, an interaction impossible for saturated alkanes.

Why utilize the C5-carboxylic acid ? The spatial orientation of the indole ring within aminergic GPCRs generally places the C3 position deep within the pocket, while the C5 position points outward toward the extracellular vestibule. By placing the reactive carboxylic acid at C5, medicinal chemists can synthesize bulky extensions (like arylpiperazines) that reach out to interact with secondary binding sites (e.g., the conserved Asp3.32 residue), effectively transforming a low-affinity fragment into a highly selective, sub-nanomolar therapeutic agent[1],[5].

References

  • Indolebutylamines as Selective 5-HT1A Agonists | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues Source: nih.gov URL:[Link]

  • Design, Synthesis, and Evaluation of Potent Novel Peroxisome Proliferator-Activated Receptor γ Indole Partial Agonists Source: nih.gov URL:[Link]

  • Dopamine receptor agonists: 3-allyl-6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol and a series of related 3-benzazepines Source: nih.gov URL:[Link]

  • Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy-N,N-dimethyltryptamine Analogs in Mice Source: acs.org URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 1-(Prop-2-en-1-yl)-1H-indole-5-carboxylic Acid

Introduction and Strategic Rationale 1-(Prop-2-en-1-yl)-1H-indole-5-carboxylic acid, commonly referred to as 1-allyl-1H-indole-5-carboxylic acid, is a critical building block in medicinal chemistry. N-substituted indole-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

1-(Prop-2-en-1-yl)-1H-indole-5-carboxylic acid, commonly referred to as 1-allyl-1H-indole-5-carboxylic acid, is a critical building block in medicinal chemistry. N-substituted indole-5-carboxylic acid derivatives are frequently utilized in the development of high-affinity ligands, including potent inhibitors of human cytosolic phospholipase A2α (cPLA2α)[1] and tricyclic indole cores designed to inhibit the Mcl-1 oncoprotein in cancer therapeutics[2].

Direct N-allylation of 1H-indole-5-carboxylic acid is synthetically problematic due to the competing nucleophilicity of the carboxylate anion, which typically leads to unwanted O-allylation (allyl ester formation) or complex mixtures. To ensure high regioselectivity and yield, this protocol employs a robust, self-validating three-step sequence: (1) Carboxylic Acid Protection via methyl esterification, (2) Regioselective N-Allylation utilizing sodium hydride and allyl bromide, and (3) Saponification to unmask the target carboxylic acid.

Synthetic Workflow and Mechanistic Pathway

G SM 1H-Indole-5-carboxylic acid (Starting Material) Step1 Step 1: Esterification MeOH, H2SO4, Reflux SM->Step1 Int1 Methyl 1H-indole-5-carboxylate (Protected Intermediate) Step1->Int1 Blocks O-Alkylation Step2 Step 2: N-Allylation NaH, Allyl Bromide, DMF, 0°C to RT Int1->Step2 Int2 Methyl 1-allyl-1H-indole-5-carboxylate (Allylated Intermediate) Step2->Int2 SN2 N-Alkylation Step3 Step 3: Saponification LiOH, THF/H2O, RT then HCl (pH 2) Int2->Step3 Product 1-Allyl-1H-indole-5-carboxylic acid (Final Product) Step3->Product Ester Hydrolysis

Workflow for the 3-step synthesis of 1-allyl-1H-indole-5-carboxylic acid.

Causality in Experimental Design
  • Protection (Step 1): Converting the carboxylic acid to a methyl ester neutralizes the acidic proton (pKa ~4.5), which would otherwise consume the base intended for indole deprotonation and lead to esterification with allyl bromide.

  • Deprotonation & Alkylation (Step 2): Sodium hydride (NaH) is selected to quantitatively deprotonate the indole N-H (pKa ~16.2). N,N-Dimethylformamide (DMF) is used as an aprotic, polar solvent to solvate the resulting sodium indolide ion pair, maximizing its nucleophilicity for the subsequent SN2 attack on allyl bromide.

  • Hydrolysis (Step 3): Lithium hydroxide (LiOH) in a biphasic THF/Water system provides mild saponification conditions. The N-allyl group is entirely stable to these basic conditions, ensuring no degradation of the newly formed C-N bond.

Quantitative Data: Materials and Reagents

The following table outlines the stoichiometry for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole / Function
1H-Indole-5-carboxylic acid 161.161.001.61 gStarting Material
Methanol (Anhydrous) 32.04Solvent20.0 mLSolvent / Reactant
Sulfuric Acid (98%) 98.080.100.05 mLCatalyst
Sodium Hydride (60% in oil) 24.001.200.48 gBase (Deprotonation)
Allyl Bromide 120.981.151.00 mLElectrophile
N,N-Dimethylformamide (Dry) 73.09Solvent15.0 mLSolvent
Lithium Hydroxide Monohydrate 41.963.001.26 gBase (Saponification)
THF / Water (1:1 v/v) N/ASolvent20.0 mLSolvent

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Methyl 1H-indole-5-carboxylate
  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add 1H-indole-5-carboxylic acid (1.61 g, 10.0 mmol) and anhydrous methanol (20 mL).

  • Catalysis: Carefully add concentrated H₂SO₄ (0.05 mL, catalytic) dropwise to the stirring suspension.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) for 12 hours. The suspension will gradually turn into a clear solution as the ester forms.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dilute the residue with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize the acid catalyst.

  • Isolation: Wash the organic layer with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Self-Validation: TLC (Hexanes/EtOAc 2:1) should show complete consumption of the baseline starting material and the appearance of a new spot (Rf ~0.4).

Step 2: N-Allylation to Methyl 1-allyl-1H-indole-5-carboxylate
  • Preparation: Dissolve the intermediate methyl 1H-indole-5-carboxylate (approx. 1.75 g, 10.0 mmol) in anhydrous DMF (15 mL) in a flame-dried 50 mL flask under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add NaH (0.48 g, 60% dispersion in mineral oil, 12.0 mmol) in small portions. Caution: Hydrogen gas is evolved. Stir at 0 °C for 30 minutes until bubbling ceases and the solution turns slightly opaque/yellow, indicating indolide formation.

  • Alkylation: Add allyl bromide (1.00 mL, 11.5 mmol) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • Quenching & Extraction: Quench the reaction carefully by adding cold water (30 mL). Extract the aqueous mixture with ethyl acetate (3 × 20 mL).

  • Washing: To remove residual DMF, wash the combined organic layers extensively with water (3 × 20 mL) and brine (20 mL). Dry over Na₂SO₄, filter, and concentrate.

    • Self-Validation: ¹H NMR (CDCl₃) should confirm the presence of the allyl group: a complex multiplet at ~5.95 ppm (1H, internal alkene proton), two doublets/multiplets at ~5.10-5.20 ppm (2H, terminal alkene protons), and a doublet at ~4.75 ppm (2H, N-CH₂).

Step 3: Saponification to 1-Allyl-1H-indole-5-carboxylic acid
  • Hydrolysis Setup: Dissolve the crude methyl 1-allyl-1H-indole-5-carboxylate in a mixture of THF (10 mL) and water (10 mL).

  • Base Addition: Add LiOH·H₂O (1.26 g, 30.0 mmol) to the stirring solution. Stir vigorously at room temperature for 16 hours.

  • Organic Removal: Concentrate the mixture slightly under reduced pressure to remove the THF. (The carboxylate salt remains water-soluble).

  • Acidification: Cool the aqueous layer in an ice bath. Slowly acidify the solution to pH ~2 using 1M aqueous HCl. A white/off-white precipitate of the target carboxylic acid will form.

  • Final Isolation: Filter the precipitate through a Büchner funnel, wash the filter cake with cold water (2 × 10 mL), and dry under high vacuum to afford 1-allyl-1H-indole-5-carboxylic acid.

    • Self-Validation: ¹H NMR (DMSO-d₆) will show the disappearance of the methyl ester singlet (~3.85 ppm) and the appearance of a broad singlet at ~12.5 ppm corresponding to the carboxylic acid proton, while retaining the characteristic allyl signals.

References

  • Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. National Center for Biotechnology Information (PMC). Available at:[Link][2]

  • Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. ResearchGate. Available at:[Link][1]

Sources

Application

The Strategic Application of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic Acid in Modern Drug Discovery: A Guide for Medicinal Chemists

Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of biologically active molecules.[1] Among the diverse palette of functionalized indoles, 1-(prop-2-en-1-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of biologically active molecules.[1] Among the diverse palette of functionalized indoles, 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid stands out as a particularly versatile building block. Its strategic combination of a reactive allyl group at the N-1 position and a modifiable carboxylic acid at the C-5 position offers medicinal chemists a powerful tool for crafting complex molecular architectures with diverse pharmacological profiles. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the 1-Allyl-1H-indole-5-carboxylic Acid Scaffold

The indole scaffold is a "privileged" structure in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity.[2] The introduction of an allyl group at the indole nitrogen and a carboxylic acid at the 5-position imparts unique chemical handles that can be orthogonally functionalized, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

The N-allyl group is not merely a placeholder; it is a reactive moiety that can participate in a variety of powerful chemical transformations. These include, but are not limited to, transition metal-catalyzed cross-coupling reactions, metathesis, and various addition reactions.[3][4] This allows for the introduction of diverse substituents that can modulate a compound's pharmacokinetic and pharmacodynamic properties.

The C-5 carboxylic acid functionality is another key feature of this building block. It can be readily converted into a wide range of functional groups, such as amides, esters, and alcohols, which are crucial for establishing key interactions with biological targets. Furthermore, the acidic nature of the carboxylic acid can be exploited to improve the aqueous solubility and overall druglike properties of a molecule.[5]

This guide will first detail a robust protocol for the synthesis of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid. Subsequently, it will provide exemplary protocols for the derivatization of both the N-allyl and C-5 carboxylic acid moieties, showcasing the building block's utility in the generation of compound libraries for high-throughput screening and lead optimization.

Synthesis of the Building Block: 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic Acid

The synthesis of the title compound is most efficiently achieved through a two-step process: N-allylation of a suitable indole-5-carboxylate ester followed by saponification to the desired carboxylic acid. This strategy is adapted from established procedures for the N-alkylation of other indole esters.[6]

Protocol 2.1: N-Allylation of Methyl Indole-5-carboxylate

This protocol describes the N-alkylation of commercially available methyl indole-5-carboxylate. The use of a strong base is necessary to deprotonate the indole nitrogen, rendering it sufficiently nucleophilic to react with allyl bromide.

Workflow for N-Allylation:

N_Allylation A Dissolve Methyl Indole-5-carboxylate in DMF B Add NaH portionwise at 0 °C A->B Inert atmosphere C Stir for 30 min at 0 °C B->C D Add Allyl Bromide dropwise at 0 °C C->D E Warm to RT and stir for 4-6 h D->E F Quench with water and extract with Ethyl Acetate E->F Monitor by TLC G Purify by column chromatography F->G H Obtain Methyl 1-(prop-2-en-1-yl) -1H-indole-5-carboxylate G->H Saponification A Dissolve N-allyl indole ester in THF/Methanol B Add aqueous NaOH A->B C Stir at RT for 2-4 h B->C Monitor by TLC D Remove organic solvents in vacuo C->D E Acidify with HCl D->E F Collect precipitate by filtration E->F G Wash with water and dry F->G H Obtain 1-(prop-2-en-1-yl) -1H-indole-5-carboxylic acid G->H Amide_Coupling A Dissolve indole carboxylic acid, amine, and HOBt in DMF B Add EDC·HCl A->B C Stir at RT for 12-16 h B->C Monitor by TLC/LC-MS D Quench with water and extract with Ethyl Acetate C->D E Purify by column chromatography or preparative HPLC D->E F Obtain desired amide derivative E->F Heck_Coupling A Combine N-allyl indole, aryl halide, Pd catalyst, ligand, and base in a solvent B Heat the reaction mixture A->B Inert atmosphere C Monitor reaction progress B->C D Cool to RT, filter, and concentrate C->D E Purify by column chromatography D->E F Obtain Heck-coupled product E->F

Sources

Method

Advanced Application Note: N-Allylation Strategies for Indole-5-Carboxylic Acid Synthesis and Functionalization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols Executive Summary The indole scaffold is a privileged pharmacophore in mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols

Executive Summary

The indole scaffold is a privileged pharmacophore in modern drug discovery. Specifically, functionalized derivatives like indole-5-carboxylic acid serve as critical building blocks for designing kinase inhibitors, antiviral agents, and CNS-active compounds. N-allylation of this scaffold is a highly sought-after transformation, as the terminal alkene provides a versatile handle for downstream modifications, including cross-metathesis, epoxidation, and hydroboration.

However, achieving highly selective N1-allylation over C3-allylation—while managing the reactivity of the free C5-carboxylic acid—presents a complex synthetic challenge. This application note details the mechanistic rationale, comparative methodologies, and validated step-by-step protocols for the efficient N-allylation of indole-5-carboxylic acid.

Mechanistic Insights: The Ambident Nature of Indoles

To master indole functionalization, one must understand its ambident nucleophilic character. The indole core can react at either the nitrogen (N1) or the carbon (C3) position depending on the electronic environment and the reaction conditions.

Kinetic vs. Thermodynamic Control

Under neutral or acidic conditions, or when utilizing soft electrophiles, allylation predominantly occurs at the C3 position via thermodynamic control. To force N-allylation, the reaction must be shifted to kinetic control . This is achieved by deprotonating the indole N-H with a strong base (e.g., KOH, NaH) in a polar aprotic solvent (e.g., DMSO, DMF)[1]. The resulting indolide anion is a hard nucleophile that rapidly attacks the electrophilic carbon of allyl bromide at the N1 position[2].

Selectivity Indole Indole Core Kinetic Kinetic Control (Strong Base, Polar Aprotic) Indole->Kinetic Deprotonation Thermo Thermodynamic Control (Weak Base, Non-polar) Indole->Thermo Neutral/Acidic N_Allyl N1-Allylation (Hard Nucleophile) Kinetic->N_Allyl Allyl Halide C3_Allyl C3-Allylation (Soft Nucleophile) Thermo->C3_Allyl Transition State

Mechanistic divergence of indole allylation under kinetic versus thermodynamic control.

The Electronic Influence of the C5-Carboxylic Acid

The presence of an electron-withdrawing carboxylic acid group at the C5 position significantly alters the reactivity profile. It stabilizes the indolide anion through inductive effects, which paradoxically reduces the nucleophilicity of the nitrogen atom[3]. Consequently, N-allylation of indole-5-carboxylic acid requires slightly longer reaction times or more reactive electrophiles compared to unsubstituted indoles. Furthermore, the free carboxylic acid is a potent oxygen nucleophile. Direct treatment with base and an alkyl halide will inevitably lead to competitive O-alkylation (esterification).

To circumvent this, two primary strategies are employed:

  • Global Allylation followed by Saponification: Intentionally forming the allyl ester and N-allyl species, followed by selective hydrolysis of the ester.

  • Transition-Metal Catalysis: Utilizing allylic alcohols or acetates with Palladium or Iridium catalysts to achieve N-selectivity without relying on harsh basic conditions[4].

Comparative Data Analysis

The following table summarizes the quantitative performance of various N-allylation strategies applied to indole-5-carboxylic acid (or its methyl ester precursor).

MethodReagentsSolventTemp (°C)Yield (%)N:C SelectivityOperational Notes
Classical Base Alkylation Allyl Bromide, KOHDMSO2582 - 88>99:1Fast kinetics; requires subsequent saponification of the allyl ester.
Iridium Catalysis Allyl Acetate,[Ir(cod)Cl]₂THF5075 - 80>95:5High enantioselectivity for branched allylic substrates; expensive catalyst.
Palladium Catalysis Allylic Alcohol, Pd(OAc)₂H₂O/PEG8085 - 90>90:10Eco-friendly; avoids halogenated reagents; requires ester pre-protection.

Standard Operating Protocols

Protocol A: Global Allylation and Selective Saponification (The "Dianion/Ester" Route)

This protocol leverages the highly efficient DMSO/KOH/Allyl bromide system[2]. Because the carboxylate is also alkylated, the procedure incorporates a self-validating saponification step to regenerate the free C5-carboxylic acid.

Pathway Start Indole-5-Carboxylic Acid Base KOH (Excess) in DMSO Start->Base Dianion Dianion Intermediate (Carboxylate + Indolide) Base->Dianion Allylation Allyl Bromide (>2.5 eq) Dianion->Allylation Intermediate Allyl 1-allyl-1H-indole-5-carboxylate Allylation->Intermediate Hydrolysis LiOH, THF/H2O Intermediate->Hydrolysis Product 1-Allyl-1H-indole-5-carboxylic acid Hydrolysis->Product

Reaction pathway for N-allylation via intermediate allyl esterification and saponification.

Phase 1: Global Allylation

  • Dissolution: Charge an oven-dried round-bottom flask with indole-5-carboxylic acid (1.0 equiv, e.g., 10 mmol) and anhydrous DMSO (0.5 M concentration). Stir under a nitrogen atmosphere.

  • Deprotonation: Add finely crushed potassium hydroxide (KOH, 3.0 equiv). Stir at room temperature for 45 minutes. Causality Check: The solution will transition to a deep yellow/orange hue, visually validating the formation of the indolide anion.

  • Electrophilic Addition: Cool the flask in an ice bath to 0 °C. Add allyl bromide (2.5 equiv) dropwise over 10 minutes to control the exothermic reaction.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 3 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar starting material (baseline) will convert entirely to a high-Rf spot (allyl 1-allyl-1H-indole-5-carboxylate).

  • Work-up: Quench with cold water (3x reaction volume). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMSO. Dry over Na₂SO₄ and concentrate.

Phase 2: Selective Saponification 6. Hydrolysis: Dissolve the crude intermediate in a 3:1 mixture of THF:H₂O (0.2 M). Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 equiv). Stir at room temperature for 12 hours. 7. Acidification (Critical Step): Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous layer with water and wash once with diethyl ether to remove organic impurities. Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl until pH ~3 is reached. 8. Isolation: The target product, 1-allyl-1H-indole-5-carboxylic acid, will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Transition-Metal Catalyzed N-Allylation (Ester-Protected Route)

For substrates sensitive to strong bases, transition-metal catalysis offers a milder alternative, providing excellent N-selectivity[4]. This protocol requires the starting material to be methyl 1H-indole-5-carboxylate.

  • Catalyst Activation: In a Schlenk tube under argon, combine [Ir(cod)Cl]₂ (2.5 mol%), a suitable chiral or achiral phosphoramidite ligand (5 mol%), and anhydrous THF. Stir for 15 minutes to generate the active complex.

  • Substrate Addition: Add methyl 1H-indole-5-carboxylate (1.0 equiv) and allyl acetate (1.5 equiv).

  • Base Addition: Add a mild base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or DBU (1.0 equiv). Causality Note: A mild base is sufficient here because the transition metal activates the allyl acetate, lowering the activation energy required for the nucleophilic attack.

  • Heating: Heat the mixture to 50 °C for 16 hours. Monitor by LC-MS.

  • Purification: Filter the mixture through a short pad of Celite to remove the metal catalyst. Concentrate and purify via flash column chromatography to yield methyl 1-allyl-1H-indole-5-carboxylate.

  • Saponification: Follow Phase 2 of Protocol A to unmask the carboxylic acid.

Troubleshooting & Optimization

  • Issue: Poor N1 vs. C3 Selectivity in Protocol A.

    • Cause: Insufficient base strength or protic impurities in the solvent.

    • Solution: Ensure DMSO is strictly anhydrous. Switch from KOH to Sodium Hydride (NaH, 60% dispersion in mineral oil) to ensure irreversible, quantitative deprotonation[1].

  • Issue: Incomplete Saponification.

    • Cause: Steric hindrance or poor solubility of the allyl ester in the THF/H₂O mixture.

    • Solution: Add a catalytic amount of methanol to homogenize the solvent mixture, or gently warm the reaction to 40 °C.

  • Issue: Product Streaking on Silica Gel during TLC.

    • Cause: The free carboxylic acid interacts strongly with the silica stationary phase.

    • Solution: Add 1-2% glacial acetic acid to the TLC eluent (e.g., Hexanes/EtOAc/AcOH 50:48:2) to suppress ionization of the carboxylic acid, yielding tight, readable spots.

References

  • DMSO–allyl bromide: a mild and efficient reagent for atom economic one-pot N-allylation and bromination of 2°-aryl amines, 2-aryl aminoamides, indoles and 7-aza indoles Source: RSC Advances URL:[Link][2]

  • Dearomatization–Rearomatization Strategy for Reductive Cross-Coupling of Indoles with Ketones in Water Source: Organic Letters (ACS Publications) URL:[Link][3]

Sources

Application

Advanced Functionalization Strategies for the Carboxylic Acid Group in 1-Allyl-1H-Indole Derivatives

Application Note & Protocol Guide Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Rationale Indole scaffolds are ubiquitous in clinically useful natural pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Indole scaffolds are ubiquitous in clinically useful natural products and pharmaceuticals, including antiviral agents and bis-indole alkaloids[1]. The functionalization of 1-allyl-1H-indole-2-carboxylic acid and 1-allyl-1H-indole-3-carboxylic acid represents a critical node in modern drug discovery. The presence of the N-allyl group serves a dual purpose: it acts as a robust protecting group that prevents unwanted N-coordination or N-arylation during transition-metal catalysis, and it provides a terminal alkene handle for downstream late-stage modifications (e.g., olefin metathesis)[2][3].

The carboxylic acid moiety at the C2 or C3 position can be manipulated via two distinct mechanistic pathways:

  • Retention of the Carbonyl (Standard Derivatization): Utilizing the -COOH group for esterification or amidation to synthesize peptidomimetics and active pharmaceutical ingredients (APIs)[4].

  • Extrusion of the Carbonyl (Decarboxylative Functionalization): Utilizing the -COOH group as a "traceless" directing group. Under specific transition-metal catalysis (e.g., Pd or Cu), the carboxylate undergoes decarboxylation (loss of CO₂), generating a reactive organometallic intermediate that facilitates cross-coupling for C-C or C-N bond formation[2].

G Start 1-Allyl-1H-indole-2/3-carboxylic acid Branch1 Pathway A: Carbonyl Retention (Amidation & Esterification) Start->Branch1 Coupling Reagents (DCC, HATU) Branch2 Pathway B: Decarboxylation (Traceless Directing Group) Start->Branch2 Transition Metal Catalysis (Pd, Cu) + Heat Prod1 Indole-Carboxamides / Esters (API Intermediates) Branch1->Prod1 Prod2 C2/C3-Arylated Indoles (C-C / C-N Bond Formation) Branch2->Prod2

Divergent functionalization pathways for 1-allyl-1H-indole carboxylic acids.

Pathway A: Amidation of 1-Allyl-1H-Indole Carboxylic Acids

Causality & Experimental Design

Direct amidation of indole carboxylic acids requires potent coupling reagents due to the steric hindrance and electronic deactivation of the indole ring. Utilizing N,N'-dicyclohexylcarbodiimide (DCC) in conjunction with 4-dimethylaminopyridine (DMAP) effectively activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium species that readily reacts with sterically hindered or poorly nucleophilic amines (e.g., sulfonamides) without degrading the sensitive N-allyl functionality[4].

Protocol 1: Synthesis of N-Substituted 1-Allyl-1H-Indole-2-Carboxamides

This protocol is optimized for coupling 1-allyl-1H-indole-2-carboxylic acid with sulfonamides or primary amines.

Reagents & Materials:

  • 1-Allyl-1H-indole-2-carboxylic acid (1.0 equiv)

  • Target Amine / Sulfonamide (e.g., TsNH₂) (1.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.3 equiv)

  • 4-Dimethylaminopyridine (DMAP) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve 1-allyl-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add DCC (1.3 equiv) in a single portion. Stir for 10 minutes to initiate the formation of the O-acylisourea intermediate.

  • Coupling: Add DMAP (1.2 equiv) followed immediately by the target amine (1.2 equiv)[4].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Workup & Purification: Filter the suspension through a pad of Celite to remove the DCU byproduct. Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient) to isolate the pure carboxamide.

Pathway B: Decarboxylative Cross-Coupling

Causality & Experimental Design

Decarboxylative cross-coupling leverages the carboxylic acid as a leaving group to generate a nucleophilic carbon center. For indole-3-carboxylic acids, Palladium(II) acetate combined with Silver(I) carbonate (Ag₂CO₃) is the premier catalytic system for decarboxylative C-arylation or nitrile insertion. Ag₂CO₃ is critical here: it functions dually as a base to deprotonate the carboxylic acid and as an oxidant to facilitate the extrusion of CO₂ and the subsequent C-H activation step. For indole-2-carboxylic acids, Copper(I) oxide (Cu₂O) is highly effective for decarboxylative N-arylation, offering a cost-effective alternative to Palladium[3].

Protocol 2: Palladium-Catalyzed Decarboxylative Arylation of 1-Allyl-1H-Indole-3-Carboxylic Acid

This protocol utilizes the carboxylic acid as a traceless directing group for C2/C4 arylation.

Reagents & Materials:

  • 1-Allyl-1H-indole-3-carboxylic acid (1.0 equiv, 0.40 mmol)

  • Aryl Iodide (2.0 equiv, 0.80 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Silver(I) carbonate (Ag₂CO₃) or Silver(I) acetate (AgOAc) (2.0 equiv)

  • Hexafluoroisopropanol (HFIP) / Trifluoroacetic acid (TFA) (1:1 v/v)

Step-by-Step Methodology:

  • Setup: In a thoroughly dried Schlenk tube, combine 1-allyl-1H-indole-3-carboxylic acid (0.40 mmol), Pd(OAc)₂ (10 mol%), and AgOAc (0.80 mmol)[2].

  • Solvent Addition: Add a 1:1 mixture of HFIP and TFA (2 mL total volume). The highly polar, hydrogen-bond-donating nature of HFIP stabilizes the transition states during C-H activation.

  • Coupling Partner: Add the aryl iodide (0.80 mmol) to the suspension.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 110 °C in a pre-heated oil bath for 12–24 hours. The generation of CO₂ gas will increase internal pressure; ensure the vessel is appropriately rated.

  • Quenching: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and neutralize carefully with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via column chromatography to yield the arylated indole derivative.

Quantitative Data Summary

The table below summarizes the expected reaction conditions and yields based on the functionalization pathway chosen for 1-allyl-1H-indole carboxylic acid derivatives.

Functionalization TypeSubstrateReagents / CatalystTemp (°C)Time (h)Expected Yield (%)
Amidation 1-Allyl-1H-indole-2-carboxylic acidDCC, DMAP, TsNH₂, DCM0 to 252475 - 85%
Decarboxylative Arylation 1-Allyl-1H-indole-3-carboxylic acidPd(OAc)₂, AgOAc, Aryl-I, HFIP/TFA11012 - 2460 - 87%
Decarboxylative N-Arylation Indole-2-carboxylic acid derivativesCu₂O, Aryl-X, DMF100 - 1201270 - 90%
Decarboxylative Nitrile Insertion Indole-2-carboxylic acid derivativesPd(OAc)₂, Ag₂CO₃, Nitrile8012~65%

Note: Yields are highly dependent on the steric and electronic properties of the coupling partners (e.g., electron-deficient aryl iodides typically react faster in Pd-catalyzed decarboxylations).

References

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: NIH / MDPI URL:[Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System Source: NIH / ACS Publications URL:[Link]

  • Domino reactions (Ph.D. Thesis) Source: AIR Unimi (University of Milan) URL:[Link]

  • Palladium-catalysed decarboxylative nitrile insertion via C–H activation or self-coupling of indole-2-carboxylic acid Source: RSC Publishing URL:[Link]

Sources

Method

Topic: In Vitro Assay Preparation with 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a cornerstone scaffold in medicinal chemistry, with derivatives showing a vast array of pharmacological a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, with derivatives showing a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid is a derivative that combines the established biological potential of the indole-5-carboxylic acid core with an N-allyl substitution, presenting a unique profile for investigation. This application note serves as a comprehensive technical guide for researchers preparing to evaluate this compound in various in vitro assays. We provide a detailed compound profile, foundational principles for robust assay design, and step-by-step protocols for solution preparation and execution of representative biochemical and cell-based assays. The causality behind critical procedural steps is emphasized to ensure experimental success, data integrity, and reproducibility.

Compound Profile and Physicochemical Characteristics

A thorough understanding of the test compound's properties is the bedrock of reliable in vitro testing.[6] Inaccurate handling or preparation can lead to issues with solubility, stability, and concentration, invalidating experimental results.

Table 1: Physicochemical Properties of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid

PropertyValueSource
IUPAC Name 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid-
CAS Number 1340418-84-9[7]
Molecular Formula C₁₂H₁₁NO₂[7]
Molecular Weight 201.225 g/mol [7]
Structure OC(=O)c1ccc2n(CC=C)ccc2c1 (SMILES)[7]
Solubility

The solubility of a compound dictates its bioavailability in an assay. 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid, like many indole carboxylic acids, is expected to have poor aqueous solubility but good solubility in polar aprotic organic solvents.[8][9][10][11]

  • Primary Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[8][10][12] It is compatible with most in vitro assays and can solubilize a wide range of organic molecules.

  • Aqueous Solubility & Precipitation: When a DMSO stock solution is diluted into an aqueous assay buffer, the compound may precipitate if its aqueous solubility limit is exceeded.[9] The carboxylic acid moiety is ionizable; therefore, the pH of the aqueous buffer will significantly impact solubility. At pH values above its pKa, the carboxylate form will predominate, enhancing aqueous solubility.

  • Mitigation Strategies:

    • pH Adjustment: For biochemical assays, consider using a buffer with a pH ≥ 7.4 to improve solubility.

    • Co-Solvent Concentration: Maintain a low final percentage of DMSO in the assay (typically <0.5% v/v) to avoid solvent-induced artifacts or cell toxicity.[9][13]

    • Sonication & Warming: Gentle warming (e.g., to 37°C) or sonication can aid in the initial dissolution of the compound in DMSO.[9][14]

Stability

Indole derivatives can be susceptible to degradation, primarily through oxidation and photo-oxidation.[15]

  • Oxidative Stability: The indole ring can be oxidized, potentially leading to the formation of colored oligomers and a loss of activity.[15] This process can be accelerated by exposure to air and certain metal ions.

  • Light Sensitivity: Aromatic heterocyclic compounds are often light-sensitive. Exposure to UV or even ambient light can catalyze degradation.[6][15]

  • pH Stability: While specific data for this compound is not available, stability can vary in strongly acidic or basic conditions. It is recommended to perform initial stability tests in the intended assay buffer.[16]

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Solid Compound Store at -20°C, protected from light, in a tightly sealed container.To minimize degradation from light, oxidation, and moisture.
DMSO Stock Solution Aliquot into single-use volumes in amber glass or polypropylene vials. Store at -80°C under an inert atmosphere (e.g., argon) for long-term storage.To prevent repeated freeze-thaw cycles, which can degrade the compound, and to protect from light and oxidation.[6][13][15]
Working Solutions Prepare fresh from the stock solution for each experiment.To ensure accurate concentration and minimize degradation in aqueous buffers.

Protocols for In Vitro Assay Preparation

The following protocols are designed to be self-validating by incorporating best practices and emphasizing accuracy.

Protocol 2.1: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a high-concentration master stock, which is the foundation for all subsequent dilutions. Accuracy at this stage is paramount.[17]

Materials:

  • 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid (MW: 201.225 g/mol )

  • Anhydrous, high-purity DMSO

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flask

  • Amber glass or polypropylene storage vials

Procedure:

  • Calculation: Determine the mass of the compound required.

    • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • For 2 mL of a 10 mM (0.01 mol/L) solution: Mass = 0.01 mol/L × 0.002 L × 201.225 g/mol = 0.0040245 g = 4.02 mg

  • Weighing: Carefully weigh out slightly more than the target mass (e.g., 4.10 mg) onto a weigh boat. Record the exact mass. Precision is more important than hitting the exact target.[17]

  • Re-calculation of Concentration: Adjust the final concentration based on the actual mass weighed.

    • Formula: Actual Concentration (M) = Mass (g) / (MW ( g/mol ) × Volume (L))

    • If 4.10 mg was weighed: Concentration = 0.00410 g / (201.225 g/mol × 0.002 L) = 0.01019 M = 10.19 mM

  • Dissolution: Quantitatively transfer the weighed solid into a 2 mL Class A volumetric flask. Add ~1.5 mL of anhydrous DMSO.

  • Mixing: Cap the flask and vortex or sonicate gently until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.[14]

  • Final Volume: Carefully add DMSO to the 2 mL calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.[6]

  • Aliquoting and Storage: Immediately aliquot the solution into single-use, clearly labeled amber vials (e.g., 50 µL per vial). Store at -80°C.

G cluster_prep Stock Solution Workflow calc 1. Calculate Mass (Target: 4.02 mg) weigh 2. Weigh Compound (Actual: 4.10 mg) calc->weigh recalc 3. Recalculate Concentration (Actual: 10.19 mM) weigh->recalc dissolve 4. Dissolve in DMSO in Volumetric Flask recalc->dissolve aliquot 5. Aliquot & Store (-80°C) dissolve->aliquot

Workflow for accurate stock solution preparation.
Protocol 2.2: Serial Dilution for Dose-Response Assays

This protocol describes creating a dilution series to test the compound across a range of concentrations. This is typically performed in a 96-well or 384-well plate.

Table 3: Example Serial Dilution Scheme for a 100 µM Top Concentration

StepActionResulting Concentration
1Prepare 100 µM intermediate solution: Add 2 µL of 10 mM stock to 198 µL of assay buffer.100 µM (in 1% DMSO)
2Add 100 µL of assay buffer to wells B-H of a 96-well plate.-
3Add 200 µL of the 100 µM solution to well A.100 µM
4Transfer 100 µL from well A to well B. Mix thoroughly.50 µM
5Transfer 100 µL from well B to well C. Mix thoroughly.25 µM
6Repeat transfer for wells D, E, F, G.12.5, 6.25, 3.13, 1.56 µM
7Discard 100 µL from well G. Well H is the vehicle control (buffer only).0 µM (Vehicle Control)

Representative In Vitro Assay Protocols

The indole scaffold is prevalent in compounds targeting protein kinases and those with cytotoxic activity against cancer cells.[4][18][19] The following general protocols illustrate how to apply the prepared solutions.

Protocol 3.1: Target-Based Biochemical Assay (Kinase Inhibition Screen)

This protocol outlines a generic format for a kinase activity assay, often measured by luminescence (e.g., ADP-Glo™) or fluorescence.

Principle: The compound's ability to inhibit a specific kinase from phosphorylating its substrate is measured. The amount of product (e.g., ADP) generated is inversely proportional to the compound's inhibitory activity.

G cluster_workflow Biochemical Assay Workflow plate 1. Add Compound Dilutions & Vehicle Control to Plate enzyme 2. Add Kinase Enzyme & Substrate Solution plate->enzyme incubate1 3. Pre-incubate (e.g., 15 min at RT) enzyme->incubate1 atp 4. Initiate Reaction (Add ATP) incubate1->atp incubate2 5. Incubate for Reaction (e.g., 60 min at RT) atp->incubate2 detect 6. Stop Reaction & Add Detection Reagent incubate2->detect read 7. Read Signal (Luminescence/Fluorescence) detect->read

General workflow for a target-based kinase assay.

Procedure:

  • Compound Plating: Prepare serial dilutions of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid in an assay plate as described in Protocol 2.2. Include wells for a positive control (known inhibitor) and a vehicle control (DMSO).

  • Enzyme/Substrate Addition: Add the kinase and its specific peptide substrate, diluted in assay buffer, to all wells.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Add a solution of ATP to all wells to start the phosphorylation reaction.

  • Reaction Incubation: Incubate for the optimized reaction time (e.g., 60 minutes at room temperature).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., a reagent that quantifies the ADP produced).

  • Signal Reading: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate percent inhibition relative to controls and plot against compound concentration to determine the IC₅₀ value.

Protocol 3.2: Cell-Based Assay (MTT Cytotoxicity Assay)

This protocol assesses the effect of the compound on the metabolic activity and proliferation of cultured cancer cells.[20]

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of living cells.

G cluster_workflow Cell-Based Assay Workflow seed 1. Seed Cells in 96-well Plate & Incubate (24h) treat 2. Treat Cells with Compound Dilutions & Vehicle Control seed->treat incubate1 3. Incubate for Exposure (e.g., 48-72h) treat->incubate1 mtt 4. Add MTT Reagent to Each Well incubate1->mtt incubate2 5. Incubate (2-4h) for Formazan Formation mtt->incubate2 solubilize 6. Solubilize Formazan Crystals (Add DMSO/Solubilizer) incubate2->solubilize read 7. Read Absorbance (~570 nm) solubilize->read

General workflow for a cell-based MTT assay.

Procedure:

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Remove the old media and replace it with fresh media containing the final concentrations of the serially diluted compound. The final DMSO concentration should not exceed 0.5%.[13] Include vehicle control wells.

  • Exposure Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Signal Reading: Measure the absorbance of each well on a plate reader at approximately 570 nm.

  • Data Analysis: Calculate percent cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀/IC₅₀ value.

Troubleshooting and Final Considerations

  • Compound Precipitation: If turbidity is observed upon dilution into aqueous buffer, troubleshooting steps include lowering the top concentration, increasing the final DMSO percentage (while validating its effect on the assay), or modifying the buffer pH.[9]

  • Assay Interference: Some indole compounds can be fluorescent or colored, which may interfere with optical detection methods. Always run a control plate with the compound in assay buffer without enzymes or cells to check for background signal.

  • Self-Validation: Every new assay should be validated. This includes determining the optimal enzyme/cell concentration, incubation times, and the Z'-factor to ensure the assay is robust and suitable for screening.

References

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). European Pharmaceutical Review. [Link]

  • Assay development and screening for discovery of chemical probes, drugs or immunomodulators (R01 Clinical Trial Not Allowed). (2024, November 6). NIH Grants & Funding. [Link]

  • Disrupting Drug Discovery From Assay Development to Lead Compound. (2020, May 1). GEN - Genetic Engineering and Biotechnology News. [Link]

  • Small Molecule Drug Discovery. Charles River Laboratories. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate. [Link]

  • How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio. [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. [Link]

  • Alanazi, A. M., et al. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • Abdellatif, K. R., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science. [Link]

  • Lauth, L. S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal. [Link]

  • Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. (2025, October 21). ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]

  • Asghari, S., et al. (2022). Design, synthesis, in vitro, and in silico biological evaluations of coumarin-indole hybrids as new anti-α-glucosidase agents. Chemistry Central Journal. [Link]

  • Teymori, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. [Link]

  • A manifold implications of indole and its derivatives: A brief Review. (2016, December 15). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, December 1). ResearchGate. [Link]

  • 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid. Molport. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 9). MDPI. [Link]

  • EVALUATION OF INDOLE-BASED PROBES FOR HIGH-THROUGHPUT SCREENING OF DRUG BINDING TO HUMAN SERUM ALBUMIN: ANALYSIS BY HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. PubMed Central. [Link]

  • Zhang, L., et al. (2013). Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. Journal of Chemical & Engineering Data. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed Central. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. (2023, July 1). Bentham Science Publishers. [Link]

  • Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022, August 10). Microbe Online. [Link]

  • INDOLE TEST REAGENTS. (2016, October 20). iGEM. [Link]

  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. (2023, May 23). ResearchGate. [Link]

  • 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety. PubMed. [Link]

  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025, February 5). MDPI. [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022, August 5). PubMed. [Link]

  • 1H-Indole-5-Carboxylic Acid. PubChem. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. (2020, December 19). MDPI. [Link]

  • Indole-2-carboxylic acid. NIST WebBook. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(Prop-2-en-1-yl)-1H-indole-5-carboxylic Acid Synthesis

Welcome to the Application Scientist Support Portal. Synthesizing 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid (commonly known as N-allyl-indole-5-carboxylic acid) presents a classic regioselectivity challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Synthesizing 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid (commonly known as N-allyl-indole-5-carboxylic acid) presents a classic regioselectivity challenge. The substrate possesses multiple nucleophilic sites: the carboxylic acid oxygen, the indole nitrogen (N1), and the indole C3 position. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating protocol to maximize your N1-allylation yield.

Diagnostic Overview & Mechanistic Pathways

The primary cause of low yield in this synthesis is poor regiocontrol. The carboxylic acid proton (pKa ~4.5) is orders of magnitude more acidic than the indole N-H proton (pKa ~16). If a weak base or insufficient equivalents of a strong base are used, the carboxylate anion forms exclusively. Because the carboxylate is a hard nucleophile, it reacts rapidly with allyl bromide, leading to the O-allyl ester rather than the desired N-allyl product.

Furthermore, the inherent nucleophilicity of the indole nitrogen is relatively poor compared to its C3 carbon[1]. While basic conditions favor N-alkylation[2], the use of Lewis acids or transition metals can inadvertently direct the electrophile to the C3 position[3].

G SM 1H-Indole-5-carboxylic acid Cond1 1 eq Base (Deprotonates COOH) SM->Cond1 Cond2 >2 eq Strong Base (Forms Dianion) SM->Cond2 Cond3 Acidic/Metal Catalysis SM->Cond3 O_Allyl O-Allyl Ester (Major Impurity) Cond1->O_Allyl Allyl-Br N_Allyl N-Allyl Acid (Target Product) Cond2->N_Allyl Allyl-Br (Controlled) Bis_Allyl N,O-Bis-Allyl (Over-alkylation) Cond2->Bis_Allyl Excess Allyl-Br C3_Allyl C3-Allyl Derivative (Side Product) Cond3->C3_Allyl Allyl-Br

Fig 1: Mechanistic divergence in indole-5-carboxylic acid allylation based on reaction conditions.

Troubleshooting FAQs

Q: Why is my direct allylation yielding predominantly the allyl ester instead of the N-allyl product? A: This is a kinetic and thermodynamic consequence of pKa differences. When you add 1 equivalent of base (e.g., K₂CO₃), you only deprotonate the carboxylic acid. The resulting carboxylate attacks the allyl bromide, yielding the allyl ester. To achieve N-allylation on the free acid, you must form the dianion using at least 2.2 equivalents of a strong base like NaH.

Q: I used 2.5 equivalents of NaH to form the dianion, but I'm getting a 50/50 mixture of N-allyl and N,O-bis-allyl products. How do I fix this? A: While the N-anion in the dianion state is highly reactive toward allyl bromide, the carboxylate moiety remains a competent nucleophile. Once the N-allylation occurs, the remaining carboxylate can react with any unreacted allyl bromide. Solution: Abandon the direct allylation route. The most reliable, self-validating system is to mask the carboxylic acid as a methyl ester prior to N-allylation, completely removing the competing nucleophilic oxygen.

Q: I am observing C3-allylation side products. What causes this? A: The C3 position of the indole ring is its most carbon-nucleophilic site. C3-alkylation is highly favored under acidic conditions, in the presence of Lewis acids, or during metal-mediated cross-coupling[1][3]. Ensure your reaction environment is strictly basic (e.g., NaH in anhydrous DMF)[2] and avoid transition metal contaminants to suppress C3-allylation.

Q: During the saponification of my N-allyl methyl ester intermediate, the product yield drops significantly. What is wrong? A: Harsh saponification conditions (e.g., refluxing NaOH) can cause degradation or polymerization of the allyl group. Switch to mild hydrolysis using LiOH in a THF/H₂O mixture at room temperature. This cleanly cleaves the methyl ester without affecting the N-allyl moiety.

Quantitative Data: Base & Solvent Optimization

The table below summarizes our internal validation data for the direct allylation of 1H-indole-5-carboxylic acid versus the protected ester route.

Method / Base (Equivalents)SolventTemp (°C)N-Allyl Yield (%)O-Allyl Yield (%)Bis-Allyl Yield (%)
Direct: K₂CO₃ (1.5 eq)DMF255%85%5%
Direct: NaH (2.5 eq)DMF0 to 2545%10%40%
Direct: KOH (2.5 eq)DMSO2530%15%50%
Protected Ester Route DMF0 to 25>85% <1% <1%

Optimized Experimental Protocol (The Ester Route)

To guarantee scientific integrity and high yields, we strongly recommend the following three-step workflow. This circumvents the regioselectivity issues entirely.

W Step1 1. Esterification (MeOH, H2SO4) Step2 2. N-Allylation (NaH, Allyl-Br, DMF) Step1->Step2 Step3 3. Saponification (LiOH, THF/H2O) Step2->Step3 Product Target Product (High Yield) Step3->Product

Fig 2: Optimized three-step workflow utilizing ester protection to guarantee N1-regioselectivity.

Step 1: Esterification (Protection)
  • Suspend 1H-indole-5-carboxylic acid (10.0 mmol) in anhydrous methanol (30 mL).

  • Add concentrated H₂SO₄ (0.5 mL) dropwise at room temperature.

  • Reflux the mixture for 12 hours. Monitor by TLC (Hexanes/EtOAc 1:1) until the starting material is consumed.

  • Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated NaHCO₃.

  • Dry the organic layer over Na₂SO₄ and concentrate to yield methyl 1H-indole-5-carboxylate .

Step 2: Selective N-Allylation
  • Dissolve methyl 1H-indole-5-carboxylate (10.0 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol) in small portions. Stir for 30 minutes at 0 °C until hydrogen evolution ceases (formation of the N-anion).

  • Add Allyl bromide (11.0 mmol) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench carefully with saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract with EtOAc (3 x 20 mL). Wash the combined organics with brine (5 x 20 mL) to remove DMF.

  • Dry and concentrate to yield methyl 1-(prop-2-en-1-yl)-1H-indole-5-carboxylate .

Step 3: Mild Saponification (Deprotection)
  • Dissolve the intermediate from Step 2 in a 3:1 mixture of THF/H₂O (20 mL).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 30.0 mmol).

  • Stir at room temperature for 16 hours. Do not heat, as this preserves the integrity of the allyl group.

  • Remove the THF under reduced pressure. Dilute the aqueous layer with water (10 mL) and wash with diethyl ether (10 mL) to remove non-polar impurities.

  • Acidify the aqueous layer to pH 3 using 1M HCl. The target product will precipitate.

  • Filter the precipitate, wash with cold water, and dry under a vacuum to afford pure 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid .

References

  • Suresh Snoxma Smile, et al. "DMSO–allyl bromide: a mild and efficient reagent for atom economic one-pot N-allylation and bromination of 2°-aryl amines, 2-aryl aminoamides, indoles and 7-aza indoles." RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESxFXw7EdspQ11C8_-V4r9dbMklKkJ-kUfNbaXPZPz6bEQGTcsZ7HoWKyfF6Sj2VyeacLeMr5w-hS7FP2xto0eck0Q6sh1lAHDcEfPw8n53Yb6X6khQf-dkfwejZ32wS60VKopWPTFF0L9SgnRJFWypgAlaR16nPvIjVE=]
  • "Silver Salt-Mediated Allylation Reactions Using Allyl Bromides." ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbxSS-4PcFVAly8mJOOIWSf9QZbdvVHYISBluwFS-aI19iDodd8DIMASn-9vOEU5OWqTPEcvvMemDYIbiqFqiopMVFdCUOLyDqWfa2naCVe1CmEh_eDjV11pGQ-9djunupwxaoalHHIw-A]
  • "Dearomatization–Rearomatization Strategy for Reductive Cross-Coupling of Indoles with Ketones in Water." ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaH52tS8MQZKBcZJBqaCETUI2VNmiJhWTREpf3N63goCJX6NNnwoLouLO_WHYwLRt4UfE6dPgQS_6qyPojYnGAaOQHJnHk0b2jAmbeSkiJCsYUW4OiKNPlzLLCCOLyx28n34TdAqq-09eylaxJZQ==]

Sources

Optimization

Technical Support Center: Purification of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid (CAS: 1340418-84-9)[1]. This document is designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid (CAS: 1340418-84-9)[1]. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we provide in-depth, field-proven insights into common purification challenges and offer robust, validated protocols to achieve high purity.

The unique structure of this molecule, featuring an acidic carboxylic acid group and a moderately nonpolar N-allyl indole core, presents specific challenges that require a tailored purification strategy. This guide will walk you through troubleshooting common issues and answer frequently asked questions, ensuring you can confidently and efficiently purify your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general strategy for purifying crude 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid?

A1: A multi-step approach is typically most effective. Start with a liquid-liquid acid-base extraction to remove neutral and basic impurities. This step leverages the acidic nature of the carboxylic acid group. Follow this with either flash column chromatography or recrystallization for final polishing to remove closely-related acidic impurities. The choice between chromatography and recrystallization depends on the impurity profile and the desired scale.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is the primary method for monitoring your purification. Due to the aromatic indole core, the compound is UV-active and will appear as a dark spot on a TLC plate with a fluorescent indicator (F254) under 254 nm UV light[2]. For developing the TLC, a mobile phase of ethyl acetate/hexane with a small amount of acetic acid (e.g., 90:10:1 v/v/v Ethyl Acetate/Hexane/Acetic Acid) is a good starting point.

Q3: My compound is colorless. Besides UV light, what TLC stains can I use for visualization?

A3: While UV light is the most common and non-destructive method, several chemical stains can be used[2]:

  • Potassium Permanganate (KMnO₄) Stain: A universal stain for compounds that can be oxidized. It appears as yellow/brown spots on a purple background.

  • p-Anisaldehyde Stain: A general stain for many functional groups, which often requires heating to develop colored spots.

  • Ehrlich's Reagent: This is highly specific for indoles, typically producing distinctive blue or purple spots[2].

Q4: What are the most likely impurities I will encounter?

A4: Common impurities may include:

  • Unreacted Starting Material: Indole-5-carboxylic acid.

  • Reagents: Residual allylating agents (e.g., allyl bromide).

  • Side Products: Small amounts of C3-allylated indole or bis(indolyl)methanes, particularly if the reaction was conducted under acidic conditions[3].

Q5: Is this compound stable on silica gel?

A5: Generally, yes. However, the carboxylic acid group can interact strongly with the slightly acidic silica gel, leading to tailing or streaking during chromatography[2]. In some rare cases, highly sensitive indoles can degrade on silica[2]. If you suspect instability, you can test it by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.

Purification Strategy Workflow

The following diagram outlines a general workflow for selecting an appropriate purification strategy for 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid.

Purification_Workflow start Crude Product (1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid) extraction Acid-Base Extraction (EtOAc / aq. NaHCO3) start->extraction decision_purity Purity Check (TLC/¹H NMR) extraction->decision_purity chromatography Column Chromatography (Silica Gel + Acidic Modifier) decision_purity->chromatography Multiple Impurities or Similar Polarity recrystallization Recrystallization decision_purity->recrystallization Primarily One Impurity or Highly Crystalline end_product Pure Product (>98%) decision_purity->end_product Sufficiently Pure chromatography->end_product recrystallization->end_product

Caption: General workflow for purifying 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a Q&A format.

ProblemProbable Cause(s)Recommended Solution(s)
My compound streaks or "tails" significantly on a silica TLC plate or column. The carboxylic acid group is interacting with the acidic silanol groups on the silica surface. This ionic interaction is stronger than simple adsorption, causing the compound to move unevenly.[2]Add an acidic modifier to the mobile phase. Incorporate 0.5-2.0% acetic acid or formic acid into your eluent (e.g., Ethyl Acetate/Hexane/Acetic Acid). The acid suppresses the deprotonation of your compound's carboxylic acid, ensuring it remains in its neutral form and elutes as a tight band.[2]
I have poor separation between my product and an impurity during column chromatography. The solvent system (mobile phase) lacks sufficient selectivity to resolve the compounds.Optimize the mobile phase. Try a different solvent system. If you are using an ethyl acetate/hexane system, switching to a dichloromethane/methanol system can alter the selectivity and improve separation[2]. Use a shallow gradient. Instead of running an isocratic (constant solvent ratio) column, use a gradient elution. Start with a lower polarity and slowly increase it. This can effectively separate compounds with very similar Rf values.[2]
The compound "oils out" during recrystallization instead of forming crystals. The melting point of the compound (or the compound-impurity mixture) is lower than the boiling point of the chosen solvent. This is a common issue when the cooling rate is too fast or when significant impurities are present.[4]Slow down the cooling rate. Allow the hot solution to cool gradually to room temperature before placing it in an ice bath. Insulating the flask can help.[4] Change the solvent. Select a solvent with a lower boiling point or use a two-solvent system (e.g., dissolve in hot methanol, then slowly add water until cloudy).
I'm getting a very low yield after recrystallization. The compound may be too soluble in the chosen solvent, even at cold temperatures. Alternatively, premature crystallization may have occurred during a hot filtration step.[4]Reduce the amount of solvent. Use only the minimum amount of hot solvent required to fully dissolve the compound. Use a co-solvent. After dissolving in a good solvent, add a "poor" solvent (in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy. Then, allow it to cool. If filtering hot, pre-heat the funnel and receiving flask to prevent the product from crashing out on the filter paper.[4]
Troubleshooting Diagram: Spot Tailing in Chromatography

Troubleshooting_Tailing start Problem: Spot Tailing on TLC cause Primary Cause: Acidic compound (R-COOH) on acidic silica gel (Si-OH) start->cause solution1 Solution: Suppress Deprotonation Add 0.5-2% Acetic Acid or Formic Acid to Mobile Phase cause->solution1 check Run a new TLC with the modified eluent solution1->check result_good Result: Sharp, round spot. Proceed with column chromatography. check->result_good Tailing Resolved result_bad Result: Still tailing. check->result_bad Tailing Persists solution2 Alternative: Consider a different stationary phase (e.g., Reverse-Phase C18) result_bad->solution2

Caption: Decision tree for troubleshooting TLC spot tailing.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is ideal for separating the target compound from impurities of different polarities.

  • Mobile Phase Preparation: Prepare an appropriate mobile phase determined by TLC analysis. A good starting point is a mixture of Hexane and Ethyl Acetate with 1% Acetic Acid. For example, for an Rf of ~0.3, a system like 70:30:1 Hexane/Ethyl Acetate/Acetic Acid might be suitable.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the prepared mobile phase. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (2-3 times the mass of your sample) and evaporate the solvent completely using a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column[2].

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. Monitor the elution process by TLC, spotting every few fractions.

  • Fraction Pooling & Concentration: Once the product has eluted, pool the pure fractions (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This method is best for obtaining highly pure, crystalline material, especially if the crude product is already >90% pure.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, or mixtures like ethanol/water). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the compound just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal[4].

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield[4].

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References
  • Benchchem. (n.d.). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Esterification of Indole-3-Carboxylic Acid.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Allyl-1H-Indole.
  • MolPort. (n.d.). 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid.
  • PubMed. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters.
  • Benchchem. (n.d.). recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Allylation of Indole-5-Carboxylic Acid

Welcome to the advanced technical support guide for the functionalization of indole-5-carboxylic acid. Achieving selective N1-allylation on this substrate is notoriously difficult due to the presence of three competitive...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for the functionalization of indole-5-carboxylic acid. Achieving selective N1-allylation on this substrate is notoriously difficult due to the presence of three competitive nucleophilic sites: the carboxylic acid oxygen, the indole nitrogen (N1), and the indole carbon (C3).

This guide provides field-proven, causality-driven solutions to eliminate side reactions, backed by self-validating experimental protocols.

Mechanistic Workflow & Reaction Pathways

G Substrate Indole-5-carboxylic acid WeakBase Weak Base (1 eq) e.g., K2CO3 Substrate->WeakBase StrongBase Strong Base (>2 eq) e.g., NaH Substrate->StrongBase Monoanion Carboxylate Monoanion WeakBase->Monoanion Dianion Indolate-Carboxylate Dianion StrongBase->Dianion O_Allyl O-Allylation (Ester) Side Reaction Monoanion->O_Allyl Allyl-Br SolventNonPolar Non-polar / Weakly Polar e.g., THF Dianion->SolventNonPolar SolventPolar Polar Aprotic e.g., DMF Dianion->SolventPolar C3_Allyl C3-Allylation Side Reaction SolventNonPolar->C3_Allyl Allyl-Br N_Allyl Selective N-Allylation Target Product SolventPolar->N_Allyl Allyl-Br

Mechanistic pathways and solvent/base effects governing indole-5-carboxylic acid allylation.

Troubleshooting FAQs

Q1: Why is my allyl bromide reacting with the carboxylic acid instead of the indole nitrogen? Causality: The regioselectivity is governed by the pKa differential of your substrate. The carboxylic acid proton is highly acidic (pKa ~4.5), whereas the indole N-H is much less acidic (pKa ~16.2). If you use a weak base (like K₂CO₃) or insufficient equivalents of a strong base (< 2.0 eq), you exclusively generate the carboxylate monoanion. This monoanion acts as the nucleophile, leading to O-allylation (esterification). Solution: Implement the Dianion Strategy . By using ≥2.2 equivalents of a strong base like Sodium Hydride (NaH), you fully deprotonate both sites. Kinetically, the resulting indolate nitrogen is significantly more nucleophilic than the carboxylate oxygen toward soft/borderline electrophiles like allyl bromide, driving selective N-allylation[1].

Q2: I used excess NaH, but I am still seeing C3-allylation. How do I force N-selectivity? Causality: The indole anion is an ambient nucleophile capable of reacting at both the N1 and C3 positions. The inherent nucleophilicity of the C3 position often leads to competitive C-alkylation[2]. The regioselectivity is heavily dictated by the aggregation state of the ion pair. In less polar solvents (e.g., THF), the Na⁺ counterion tightly coordinates the indolate nitrogen, sterically blocking it and directing the electrophile to the softer C3 carbon. Solution: Switch to a highly polar aprotic solvent like anhydrous DMF. DMF effectively solvates the Na⁺ cation, generating a "naked" or highly dissociated indolate anion. This highly dissociated state strongly favors N-alkylation over C3-alkylation[3].

Q3: How do I prevent over-alkylation (di-allylation) while ensuring full conversion? Causality: Di-allylation (forming N-allyl-indole-5-allyl ester) occurs when the electrophile is in excess or when the reaction temperature allows the less nucleophilic carboxylate to react after the nitrogen has been allylated. Solution: Strictly limit allyl bromide to 1.05 equivalents and maintain the reaction at 0 °C during the addition phase. More importantly, utilize an acid-base extraction during workup (detailed in the protocol below) to chemically filter out any neutral di-alkylated byproducts.

Quantitative Data: Reaction Condition Optimization

The following table summarizes how varying the base, stoichiometry, and solvent dictates the dominant reaction pathway.

BaseEquivalentsSolventTemp (°C)Dominant Product PathwayEstimated N-Allyl Yield
K₂CO₃1.1DMF25O-Allylation (Ester)< 5%
NaH1.1THF0O-Allylation (Ester)< 10%
NaH2.5THF0Mixed N- / C3-Allylation~ 45%
NaH 2.5 DMF 0 to 25 Selective N-Allylation > 85%
Cs₂CO₃2.5DMF25Mixed N- / O-Allylation~ 75%

Self-Validating Experimental Protocol

Direct N-Allylation via the Dianion Strategy with Acid-Base Purification This protocol is designed as a self-validating system. By leveraging the carboxylic acid moiety, we employ an acid-base extraction workflow that inherently purifies the target compound from unreacted electrophiles and neutral over-alkylated byproducts, completely eliminating the need for column chromatography.

Materials:

  • Indole-5-carboxylic acid (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)

  • Allyl bromide (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1M HCl, Ethyl Acetate (EtOAc), Diethyl Ether

Step-by-Step Methodology:

Step 1: Dianion Generation

  • Dissolve indole-5-carboxylic acid in anhydrous DMF under an inert atmosphere (N₂ or Argon).

  • Cool the flask to 0 °C using an ice bath.

  • Add NaH (2.2 eq) portion-wise.

  • Self-Validation Check: Observe the evolution of H₂ gas. Stir at 0 °C for 30 minutes until bubbling completely ceases and the solution becomes homogeneous. This visual cue confirms complete dianion formation.

Step 2: Electrophilic Addition

  • While maintaining the temperature at 0 °C, add allyl bromide (1.05 eq) dropwise via syringe.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validation Check: Analyze via TLC (EtOAc/Hexane). The baseline spot (dianion) should convert to a new, slightly higher Rf spot corresponding to the N-allyl carboxylate salt.

Step 3: Self-Validating Quench & Acid-Base Purification

  • Cool the mixture back to 0 °C and carefully quench with distilled water. At this stage, the target product is the highly water-soluble sodium salt of N-allyl-indole-5-carboxylic acid.

  • Organic Wash (Critical Step): Wash the aqueous layer twice with Diethyl Ether. Causality: This extracts the mineral oil (from NaH), unreacted allyl bromide, and any neutral di-alkylated byproducts (e.g., N-allyl-indole-5-allyl ester) into the organic layer. Discard this organic layer.

  • Precipitation: Slowly acidify the aqueous layer to pH ~3 using 1M HCl.

  • Self-Validation Check: The target N-allyl-indole-5-carboxylic acid will immediately precipitate as an off-white solid, as it is insoluble in acidic water.

  • Extract the precipitated product into fresh EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure product.

References

  • Pd-Catalyzed C3-Selective Allylation of Indoles with Allyl Alcohols Promoted by Triethylborane Journal of the American Chemical Society - ACS Publications[Link][2]

  • Mechanistic Studies for Synthesis of Bis(indolyl)methanes: Pd-Catalyzed C–H Activation of Indole–Carboxylic Acids with Benzyl Alcohols in Water MDPI[Link][1]

Sources

Optimization

troubleshooting crystallization of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid

Welcome to the Technical Support Center for the crystallization and solid-state isolation of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid (N-allyl-indole-5-carboxylic acid). As a Senior Application Scientist, I have de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and solid-state isolation of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid (N-allyl-indole-5-carboxylic acid).

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Crystallizing this specific Active Pharmaceutical Ingredient (API) intermediate presents a unique dual-challenge: the highly flexible, lipophilic N-allyl group actively resists rigid lattice packing, while the C5 carboxylic acid group introduces complex, solvent-dependent polymorphism.

This guide provides the mechanistic causality behind these failures and self-validating protocols to ensure you isolate a high-purity, thermodynamically stable crystalline product.

Part 1: Mechanistic Grounding (The Causality of Failure)

To troubleshoot effectively, we must first understand the molecular forces dictating the phase behavior of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid:

  • The N-Allyl Steric Penalty & Liquid-Liquid Phase Separation (LLPS): The indole core is planar and strongly favors π−π stacking. However, the N-allyl (prop-2-en-1-yl) group introduces significant rotational flexibility and steric bulk. When supersaturation is generated too quickly, the molecules cannot orient themselves into a crystal lattice fast enough. Instead, the system minimizes free energy by undergoing Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out". This creates a solute-rich emulsion droplet that acts as a sink for impurities, eventually crashing out as an amorphous gum[1].

  • Carboxylic Acid Dimerization & Polymorphism: The C5 carboxylic acid is the primary hydrogen-bonding synthon. The thermodynamic stability of the resulting crystal depends entirely on whether the acid forms a classic centrosymmetric homodimer. Highly polar solvents (e.g., ethanol, water) compete for hydrogen bonds, destabilizing the dimer and leading to metastable polymorphs. Conversely, nonpolar solvents (e.g., chloroform, toluene) stabilize the classic dimer, providing a massive thermodynamic driving force for nucleation[2].

CrystallizationTroubleshooting Symptom Symptom: Oiling Out / Gummy Solid Mechanism Root Cause Analysis Symptom->Mechanism Cause1 Kinetic LLPS (N-allyl flexibility) Mechanism->Cause1 Emulsion observed Cause2 Metastable Polymorphism (Acid dimer disruption) Mechanism->Cause2 Variable melting points Action1 Adjust trajectory on ternary phase diagram Cause1->Action1 Thermodynamic control Action2 Switch to nonpolar solvent to stabilize dimers Cause2->Action2 Synthon control Result High-Purity Crystalline API Action1->Result Action2->Result

Fig 1: Troubleshooting workflow for resolving LLPS and polymorphism in N-allyl-indole APIs.

Part 2: Quantitative Phase Behavior

Choosing the correct solvent system is the single most critical decision in your workflow. The table below summarizes the quantitative phase behavior and expected solid-state outcomes based on solvent selection.

Table 1: Solvent Effects on Synthon Stability and LLPS Propensity

Primary Solvent / AntisolventCarboxylic Dimer StabilityLLPS (Oiling Out) PropensityExpected Solid-State Outcome
Chloroform / Heptane High (Classic Dimer favored)LowThermodynamically stable polymorph; High purity.
Acetone / Toluene ModerateLow to ModerateMetastable polymorph; Good yield.
Ethanol / Water Low (Solvent H-bond competition)Very High (Miscibility Gap)Oiling out; Amorphous gum; High impurity entrapment.
Ethyl Acetate + 4,4'-bipyridine N/A (Heterosynthon favored)Very LowHighly crystalline 2:1 co-crystal.

Part 3: Self-Validating Troubleshooting Protocols

Protocol A: Bypassing LLPS via Ternary Phase Diagram Trajectory

Use this protocol if your product consistently oils out into an emulsion during antisolvent addition.

Causality: Oiling out occurs when the concentration trajectory crosses into the miscibility gap before crossing the solubility curve. By mapping the ternary phase diagram and controlling the antisolvent dosing rate, we force the system to remain in the metastable zone, allowing crystal nucleation to outcompete liquid phase separation[3].

  • Dissolution & Mapping: Dissolve the crude 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid in Acetone at 45°C. Insert an in-situ video microscope (e.g., EasyViewer) or a turbidity probe into the reactor.

  • Establish the Boundary: Slowly titrate Heptane (antisolvent) until the turbidity probe registers a spike. Validation Check: Look at the EasyViewer. If you see spherical droplets, you have hit the LLPS boundary. If you see sharp, faceted particles, you have hit the solubility curve.

  • Reset & Trajectory Design: Heat the system to 55°C to completely dissolve the droplets (returning to a clear solution). Calculate a revised dosing trajectory that stops at 30% of the volume required to hit the LLPS boundary[3].

  • Seeding: At this 30% mark (deep in the metastable zone), add 1-2 wt% of pure crystalline seeds. Causality: Seeds consume the supersaturation via secondary nucleation and crystal growth. This prevents the chemical potential from rising high enough to trigger the thermodynamic miscibility gap.

  • Controlled Desupersaturation: Hold the temperature for 60 minutes to allow the seed bed to mature. Validation Check: The EasyViewer must show growing faceted crystals with zero spherical droplets. Once validated, cool the system to 5°C at a linear rate of 0.1°C/min. Filter and wash with cold Heptane.

Protocol B: Co-Crystallization to Overcome N-Allyl Steric Hindrance

Use this protocol if homodimer crystallization fails entirely or yields unfilterable, wax-like solids.

Causality: When the flexibility of the N-allyl group completely prevents the formation of a stable acid-acid homodimer, we can introduce a co-former to create a stronger, highly directional heterosynthon. 4,4'-bipyridine forms a robust hydrogen bond with the C5 carboxylic acid, acting as a rigid structural pillar that forces the N-allyl groups into a defined lattice[4].

  • Stoichiometric Preparation: Weigh out a 2:1 molar ratio of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid to 4,4'-bipyridine.

  • Dissolution: Suspend the mixture in Ethyl Acetate and heat to 65°C until a completely clear solution is achieved.

  • Evaporative/Cooling Crystallization: Cool the solution to 20°C at 0.2°C/min. If nucleation does not occur, apply a gentle vacuum to evaporate 15% of the solvent volume.

  • Validation Check: Isolate the resulting crystals and analyze via Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD). A single, sharp endothermic melting peak distinct from both the pure API and the bipyridine confirms the successful formation of the 2:1 co-crystal[4].

Part 4: Frequently Asked Questions (FAQs)

Q: My in-situ probe shows spherical droplets before solid particles appear. What is happening? A: Your system has undergone Liquid-Liquid Phase Separation (LLPS). The spherical droplets are a highly concentrated, solute-rich liquid phase. Because this phase lacks a rigid lattice, it acts as a sponge for impurities and will eventually solidify into an amorphous, sticky gum[1]. You must reheat the system to a clear solution and adjust your solvent ratio or cooling rate to bypass this miscibility gap[3].

Q: Can I just add seeds to the emulsion after it has already oiled out? A: No. Adding seeds into an emulsion caused by a thermodynamic miscibility gap will result in the seeds dissolving directly into the solute-rich oil droplets without initiating crystallization. You must introduce seeds before the system hits the cloud point, while it is still a single-phase solution in the metastable zone.

Q: Why does the melting point of my crystallized product vary significantly between batches? A: This is a definitive symptom of polymorphism driven by the C5 carboxylic acid. Carboxylic acids can form different structural synthons (e.g., classic dimers vs. catemeric chains) depending on the solvent environment. Polar solvents disrupt the classic dimer, leading to metastable polymorphs with lower or broader melting points[2]. Switching to a less polar solvent system (like Chloroform/Heptane) will help you reliably isolate the thermodynamically stable polymorph.

References

  • The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solvation approach, CrystEngComm (RSC Publishing),[Link]

  • Oiling Out in Crystallization, Mettler Toledo,[Link]

  • Crystal structure of 1H-indole-5-carboxylic acid – 4,4′-bipyridine (2/1), C14H11N2O2, Zeitschrift für Kristallographie,[Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization, LUT University,[Link]

  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound, ResearchGate,[Link]

Sources

Troubleshooting

minimizing degradation of 1-allyl-1H-indole-5-carboxylic acid during storage

Welcome to the Technical Support Center for 1-allyl-1H-indole-5-carboxylic acid (CAS: 1340418-84-9). As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-allyl-1H-indole-5-carboxylic acid (CAS: 1340418-84-9). As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. N-alkylated indoles are notoriously sensitive to environmental factors; understanding the causality behind their degradation is essential for maintaining experimental integrity.

This guide synthesizes mechanistic chemistry with field-proven protocols to help you establish a self-validating storage system for your laboratory.

Part 1: Mechanistic Insights into Indole Degradation

To prevent degradation, we must first understand the molecule's vulnerabilities. 1-allyl-1H-indole-5-carboxylic acid contains three distinct reactive domains:

  • The Indole Core (C2/C3 positions): The electron-donating nature of the N-allyl group increases the electron density of the pyrrole ring. This makes the C2 and C3 positions highly susceptible to electrophilic attack by molecular oxygen or reactive oxygen species (ROS), leading to 2-oxindoles or Witkop oxidation products[1].

  • The N-Allyl Group: The double bond is prone to isomerization, epoxidation, or radical-induced polymerization if exposed to heat or UV light[2].

  • The C5 Carboxylic Acid: While generally stable, it can undergo spontaneous esterification if stored in nucleophilic solvents (like primary alcohols) under slightly acidic conditions.

DegradationPathways A 1-allyl-1H-indole-5-carboxylic acid (Intact Molecule) B C2/C3 Oxidation (2-oxindoles / Formamides) A->B O2 / Light / ROS C Allyl Group Alteration (Isomerization / Polymerization) A->C Heat / UV / Radicals D Esterification (C5 Carboxylate Modification) A->D Alcohols + Acidic traces

Fig 1: Primary degradation pathways of 1-allyl-1H-indole-5-carboxylic acid.

Part 2: Troubleshooting & FAQs

Q: My lyophilized powder turned from off-white to a brownish-yellow hue. Is it still viable? A: A color shift to yellow or brown is the hallmark of indole oxidation. Because the N-allyl group donates electron density into the ring, the C3 position becomes highly reactive toward oxygenation[3]. If your sample has changed color, it has likely formed a 2-oxindole derivative. You must perform LC-MS or HPLC to quantify the purity. If purity has dropped below 95%, discard it for sensitive in vitro assays.

Q: Why do my DMSO stock solutions degrade significantly faster than the solid powder? A: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Every time a DMSO bottle is opened to ambient air, it absorbs atmospheric moisture. This water introduces dissolved oxygen, which directly attacks the electron-rich indole ring. Furthermore, repeated freeze-thaw cycles of aqueous DMSO cause local concentration gradients that accelerate bimolecular degradation. It is critical to use newly opened, anhydrous DMSO[4].

Q: Can I store stock solutions in methanol or ethanol to avoid DMSO's hygroscopic issues? A: No. Storing a carboxylic acid in a primary alcohol over long periods, especially if there are trace acidic impurities, will drive Fischer esterification. You will inadvertently convert your sample into methyl or ethyl 1-allyl-1H-indole-5-carboxylate.

Part 3: Quantitative Stability Data

The following table summarizes the expected stability of 1-allyl-1H-indole-5-carboxylic acid based on storage conditions and solvent choices.

Storage StateTemperatureAtmosphereContainer TypeExpected Stability (Shelf Life)
Solid (Powder) -20°CArgon / NitrogenAmber Glass (Desiccated)> 2 Years
Solid (Powder) 4°CAmbient AirClear Glass3 - 6 Months (Prone to oxidation)
DMSO Stock (Anhydrous) -80°CArgon OverlayAmber Vials (Aliquoted)2 Years[4]
DMSO Stock (Anhydrous) -20°CArgon OverlayAmber Vials (Aliquoted)1 Year[4]
DMSO Stock (Standard) -20°CAmbient AirClear Vials (Repeated Thaws)< 1 Month (High degradation risk)

Part 4: Self-Validating Storage Protocol

To guarantee trustworthiness in your assays, do not simply store the chemical; establish a self-validating workflow . This means integrating Quality Control (QC) steps directly into the storage process so that the baseline integrity of the compound is known before it ever enters an experiment.

Step-by-Step Methodology: Inert Aliquoting Workflow

Materials Required:

  • Anhydrous DMSO (≥99.9%, sealed under Argon)

  • Amber glass HPLC/storage vials with PTFE-lined septa

  • Argon gas line with a sterile needle

  • Parafilm and a vacuum desiccator

Step 1: Baseline Validation (The Self-Validating Step) Before creating your master stock, dissolve 1 mg of the powder in LC-MS grade acetonitrile. Run a rapid UV/Vis and LC-MS scan to confirm a single peak at the expected mass ( [M+H]+≈202.08 m/z ). Save this chromatogram as your "Day 0" baseline.

Step 2: Reconstitution Working quickly in a low-light environment (or under yellow light), dissolve the remaining bulk powder in newly opened anhydrous DMSO to achieve your desired concentration (e.g., 10 mM or 50 mM). Do not use a vortex mixer vigorously, as this introduces air bubbles; use gentle sonication if necessary[4].

Step 3: Aliquoting Divide the master solution into single-use aliquots (e.g., 50 µL to 100 µL) into amber glass vials. Never plan to freeze and thaw a single vial multiple times.

Step 4: Argon Overlay (Crucial) Nitrogen is commonly used, but Argon is denser than air and forms a superior protective "blanket" over the liquid. Insert the Argon needle halfway into the vial (do not touch the liquid) and purge the headspace gently for 3–5 seconds. Cap immediately.

Step 5: Cryo-Storage Store the aliquots at -80°C for maximum stability (up to 2 years) or -20°C (up to 1 year)[4]. Place the vials inside a secondary container with a desiccant pack to prevent frost buildup on the septa.

StorageWorkflow S1 1. Baseline QC (LC-MS Scan) S2 2. Reconstitute (Anhydrous DMSO) S1->S2 S3 3. Single-Use Amber Aliquots S2->S3 S4 4. Argon Purge (Displace O2) S3->S4 S5 5. Store at -80°C (Desiccated) S4->S5

Fig 2: Self-validating inert storage workflow for N-allyl indole derivatives.

References

  • Nature Communications. "Green oxidation of indoles using halide catalysis." Nature.com. Available at:[Link]

  • ACS Catalysis. "Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme." ACS.org. Available at:[Link]

  • MDPI. "Enantioselective Catalytic Synthesis of N-alkylated Indoles." MDPI.com. Available at:[Link]

Sources

Optimization

Technical Support Center: Scaling Up Production of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid

Welcome to the technical support center for the scale-up production of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid. This resource is designed to provide researchers, scientists, and drug development professionals with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up production of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the challenges of transitioning from bench-scale synthesis to larger-scale manufacturing.

I. Synthesis and Reaction Optimization

The synthesis of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid typically involves the N-alkylation of indole-5-carboxylic acid. While seemingly straightforward, scaling up this reaction presents several challenges that can impact yield, purity, and process efficiency.

Frequently Asked Questions (FAQs): Synthesis

Q1: What are the most common challenges encountered during the N-alkylation of indole-5-carboxylic acid?

A1: The primary challenges include:

  • Low Yields: Incomplete reactions or degradation of starting materials can significantly reduce the overall yield.

  • Side Reactions: The most prevalent side reaction is C3-alkylation due to the high nucleophilicity of the C3 position on the indole ring.[1] In some cases, O-alkylation of the carboxylic acid can also occur.

  • Poor Regioselectivity: Achieving selective N-alkylation over C-alkylation and O-alkylation can be difficult to control, leading to a mixture of products and complex purification.[1][2]

  • Starting Material Solubility: Indole-5-carboxylic acid and its corresponding salt may have limited solubility in common organic solvents, posing challenges for reaction homogeneity and scalability.

Q2: How can I improve the regioselectivity of the N-alkylation to favor the desired product?

A2: Several strategies can be employed to enhance N-alkylation selectivity:

  • Choice of Base and Solvent: Utilizing a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is a classic approach to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion which favors N-alkylation.[1][3] The proportion of DMF in a THF/DMF mixture can also influence selectivity, with higher DMF content often favoring N-alkylation.[1][3]

  • Protection of the Carboxylic Acid: Temporarily protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can prevent O-alkylation and potential solubility issues. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][3]

Q3: My reaction is suffering from low yields. What are the potential causes and how can I troubleshoot this?

A3: Low yields can stem from several factors. Consider these troubleshooting steps:

  • Incomplete Deprotonation: Ensure complete deprotonation of the indole N-H. This can be influenced by the strength and stoichiometry of the base, as well as the reaction temperature and time. Using a stronger base or increasing the reaction temperature might be necessary.[1]

  • Reagent Purity: The purity of the indole-5-carboxylic acid, allyl bromide (or other alkylating agent), and solvent is critical. Water and other protic impurities can quench the base and the indolate anion.[1]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation from prolonged reaction times or excessive heat.[1]

Troubleshooting Guide: Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Significant C3-alkylation byproduct observed. The C3 position of the indole ring is inherently nucleophilic and can compete with the N1 position for the alkylating agent.[1][2]- Ensure complete deprotonation of the indole nitrogen using a strong base (e.g., NaH) to form the more nucleophilic indolate anion.[1][3]- Optimize the solvent system; increasing the polarity (e.g., higher ratio of DMF) can favor N-alkylation.[1][3]- Consider a protection-deprotection strategy for the C3 position if the issue persists, although this adds steps to the synthesis.
Low conversion of starting material. - Insufficient base or incomplete deprotonation.- Low reaction temperature or insufficient reaction time.- Poor solubility of the indole-5-carboxylate salt.- Increase the stoichiometry of the base (e.g., 1.1-1.5 equivalents).[3]- Gradually increase the reaction temperature and monitor for product formation and potential degradation.[1][3]- Experiment with different solvent systems or co-solvents to improve solubility.
Formation of O-alkylated byproduct. The carboxylate anion is also a nucleophile and can react with the allyl bromide.- Protect the carboxylic acid as an ester prior to the N-alkylation step. This is a robust strategy to prevent this side reaction.
Product degradation observed during the reaction. Indoles can be unstable under strongly basic conditions or at elevated temperatures for extended periods.[1]- Carefully control the reaction temperature and time. Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Experimental Protocol: N-Alkylation of Indole-5-carboxylic acid (Protected)

This protocol outlines the N-alkylation of the methyl ester of indole-5-carboxylic acid, a common strategy to avoid O-alkylation.

  • Esterification: Convert indole-5-carboxylic acid to its methyl ester using standard procedures (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid). Purify the resulting methyl indole-5-carboxylate.

  • N-Alkylation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add methyl indole-5-carboxylate (1.0 eq.).

    • Dissolve the ester in anhydrous DMF to a concentration of approximately 0.5 M.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 60 minutes, or until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0 °C.

    • Add allyl bromide (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up:

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude methyl 1-(prop-2-en-1-yl)-1H-indole-5-carboxylate by column chromatography on silica gel.

  • Hydrolysis: Hydrolyze the purified ester to the desired carboxylic acid using standard conditions (e.g., LiOH or NaOH in a THF/water mixture).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis & Purification Indole5COOH Indole-5-carboxylic Acid Esterification Esterification (e.g., MeOH, H₂SO₄) Indole5COOH->Esterification MethylEster Methyl Indole-5-carboxylate Esterification->MethylEster NAlkylation N-Alkylation (NaH, Allyl Bromide, DMF) MethylEster->NAlkylation CrudeEster Crude Methyl 1-allyl-1H-indole- 5-carboxylate NAlkylation->CrudeEster Purification1 Column Chromatography CrudeEster->Purification1 PureEster Pure Methyl Ester Purification1->PureEster Hydrolysis Hydrolysis (e.g., LiOH, THF/H₂O) PureEster->Hydrolysis CrudeAcid Crude 1-allyl-1H-indole- 5-carboxylic acid Hydrolysis->CrudeAcid Purification2 Purification (Recrystallization/Chromatography) CrudeAcid->Purification2 FinalProduct Final Product Purification2->FinalProduct PurificationWorkflow cluster_purification Purification Strategies CrudeProduct Crude Product Recrystallization Recrystallization CrudeProduct->Recrystallization ColumnChromatography Column Chromatography (Silica or Reversed-Phase) CrudeProduct->ColumnChromatography AcidBaseExtraction Acid-Base Extraction/ Precipitation CrudeProduct->AcidBaseExtraction ColoredImpurities Colored Impurities? Recrystallization->ColoredImpurities PureProduct Pure Product ColumnChromatography->PureProduct AcidBaseExtraction->PureProduct ColoredImpurities->PureProduct No Charcoal Charcoal Treatment ColoredImpurities->Charcoal Yes Charcoal->Recrystallization

Sources

Reference Data & Comparative Studies

Validation

Divergent Reactivity Profiles: N-Alkyl vs. N-Allyl Indole-5-Carboxylic Acid in Late-Stage Functionalization

Executive Summary Indole-5-carboxylic acid is a privileged scaffold in medicinal chemistry, offering multiple vectors for structural diversification. While the C2 and C3 positions are classic sites for electrophilic arom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indole-5-carboxylic acid is a privileged scaffold in medicinal chemistry, offering multiple vectors for structural diversification. While the C2 and C3 positions are classic sites for electrophilic aromatic substitution and C–H activation, the N1 position serves as a critical node for tuning the molecule's physicochemical properties and downstream reactivity.

From a synthetic design perspective, choosing between an N-alkyl (e.g., N-propyl) and an N-allyl protecting/modifying group fundamentally alters the synthetic trajectory of the molecule. N-alkyl groups act as chemically inert, lipophilic modifiers that stabilize the indole core. In stark contrast, N-allyl groups introduce an orthogonal, electron-rich terminal alkene, unlocking a vast landscape of transition-metal-catalyzed cross-couplings and functionalizations without compromising the integrity of the carboxylic acid or the indole aromaticity.

Mechanistic Causality: Electronic and Steric Foundations

The divergent reactivity between N-alkyl and N-allyl indole-5-carboxylic acids is rooted in Hard-Soft Acid-Base (HSAB) theory and transition metal coordination dynamics:

  • Electronic Modulation: Both alkyl and allyl groups exert a slight positive inductive (+I) effect, increasing the electron density of the indole nitrogen compared to the free N–H. This subtly activates the C3 position toward electrophiles[1]. However, the N-allyl group possesses a π -system that can independently interact with electrophiles or metal catalysts.

  • Orthogonal Coordination: In transition-metal catalysis, an N-alkyl group acts purely as a steric shield, preventing unwanted N-coordination to the metal center. The N-allyl group, however, actively participates in π -coordination. As demonstrated in recent 2 publications, this terminal alkene allows the N-allyl moiety to act as a reactive handle for highly functionalized downstream products[2].

  • C–H Activation Compatibility: Both derivatives are fully compatible with advanced C2/C3 functionalizations, such as those seen in Ru-catalyzed C-H activation frameworks 3[3]. The carboxylic acid at C5 can even serve as a directing group, making the N1 substituent choice purely a matter of desired peripheral reactivity.

Divergent Reactivity Pathways

Reactivity I5CA Indole-5-Carboxylic Acid (Dual Acidic Protons) NAlkyl N-Alkyl Indole-5-CA (Chemically Inert N-R) I5CA->NAlkyl Alkyl Halide, NaH (Chemoselective) NAllyl N-Allyl Indole-5-CA (Reactive Terminal Alkene) I5CA->NAllyl Allyl Bromide, NaH (Chemoselective) CHAct C2/C3 C-H Activation (Maintains N-R) NAlkyl->CHAct Pd/Ru Catalysis NAllyl->CHAct Pd/Ru Catalysis Heck Heck Cross-Coupling (Alkene Functionalization) NAllyl->Heck Pd(OAc)2, Ar-I Metathesis Cross-Metathesis (Alkene Extension) NAllyl->Metathesis Grubbs Catalyst

Divergent reactivity pathways of N-alkyl vs. N-allyl indole-5-carboxylic acid derivatives.

Comparative Reactivity & Performance Data

To objectively guide synthetic planning, the following matrix summarizes the empirical performance of these two scaffolds across standard late-stage functionalization conditions.

ParameterN-Alkyl Indole-5-CA (e.g., N-Propyl)N-Allyl Indole-5-CAMechanistic Rationale
Chemical Stability Highly stable to acids, bases, oxidants, and transition metals.Susceptible to oxidation (e.g., epoxidation) and olefin metathesis.N-Alkyl lacks reactive π -electrons. N-Allyl contains an electron-rich terminal alkene.
Pd-Catalyzed Cross-Coupling Inert. Acts purely as a steric/lipophilic protecting group.Highly reactive (undergoes Heck, Tsuji-Trost, Wacker oxidation).The terminal alkene coordinates with Pd(II) intermediates, facilitating migratory insertion[2].
C-H Activation (C2/C3) Permitted. High yields in Ru/Pd-catalyzed C-H arylations.Permitted, but the alkene may competitively bind the catalyst.Both retain the indole aromaticity required for metal-catalyzed C-H functionalization[3].
Nucleophilicity of Core Slightly increased via inductive (+I) effect.Slightly increased, but the alkene can act as an internal electrophile.Alkyl/allyl groups donate electron density to the indole nitrogen, activating the C3 position[1].

Self-Validating Experimental Protocols

As an application scientist, I prioritize protocols that build in their own diagnostic checkpoints. The following workflows explain not just the how, but the why behind each reagent choice.

Protocol A: Chemoselective Synthesis via Dianion Generation

Objective: Synthesize N-allyl or N-alkyl indole-5-carboxylic acid without permanently esterifying the C5 carboxylic acid. Causality: The indole N–H has a pKa of ~16.2, while the carboxylic acid has a pKa of ~4.5. Using a weak base (like K₂CO₃) would selectively deprotonate the acid, leading to unwanted O-alkylation. By using >2 equivalents of a strong base (NaH), we generate a dianion. According to HSAB principles, the resulting nitrogen anion is softer and vastly more nucleophilic than the hard carboxylate oxygen, allowing for chemoselective N-alkylation[4].

  • Deprotonation: Dissolve Indole-5-carboxylic acid (1.0 eq, 10 mmol) in anhydrous DMF (30 mL) under N₂. Cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 2.2 eq, 22 mmol) in portions. Stir for 45 minutes until H₂ evolution ceases.

  • Alkylation: Dropwise add Allyl Bromide or Propyl Bromide (1.05 eq, 10.5 mmol). Strictly limiting the electrophile prevents over-alkylation of the carboxylate. Stir at room temperature for 4 hours.

  • Quench & Isolate: Cool to 0 °C, quench carefully with 1M HCl until pH ~3. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Self-Validation: Analyze the crude product via ¹H-NMR (DMSO-d₆). The disappearance of the broad N–H singlet at ~11.5 ppm and the retention of the COOH proton at ~12.5 ppm confirms absolute chemoselectivity. For the N-allyl derivative, the appearance of the diagnostic terminal alkene multiplet at 5.8–6.0 ppm serves as an internal success marker.

Protocol B: Orthogonal Heck Functionalization of N-Allyl Indole-5-CA

Objective: Selectively functionalize the N-allyl group while leaving the indole core and carboxylic acid intact. Causality: The N-allyl group provides an unactivated, electron-rich terminal alkene. Under Pd(0)/Pd(II) catalysis, it readily coordinates to the metal center, a pathway completely unavailable to the N-alkyl analog.

  • Reaction Setup: In an oven-dried Schlenk tube, combine N-allyl indole-5-carboxylic acid (1.0 eq, 1.0 mmol), Iodobenzene (1.2 eq, 1.2 mmol), Pd(OAc)₂ (5 mol%), P(o-tolyl)₃ (10 mol%), and Et₃N (2.0 eq).

  • Coupling: Dissolve in anhydrous DMF (5 mL), degas via freeze-pump-thaw, and heat to 90 °C for 12 hours.

  • Self-Validation: Monitor via TLC and ¹H-NMR. The reaction is deemed complete when the terminal alkene protons (5.0–5.2 ppm) vanish, replaced by internal alkene doublets (~6.2–6.5 ppm) with a large coupling constant ( J≈16 Hz), confirming a trans-selective β -hydride elimination.

Catalytic Cycle for N-Allyl Functionalization

HeckCycle Pd0 Pd(0)L2 PdII_Ox Ar-Pd(II)-X Pd0->PdII_Ox Oxidative Addition (Ar-X) PiCoord Pi-Complex (N-Allyl) PdII_Ox->PiCoord N-Allyl Indole Binding MigIns Migratory Insertion PiCoord->MigIns Syn-Insertion BetaElim Beta-Hydride Elimination MigIns->BetaElim C-C Bond Rotation BetaElim->Pd0 Reductive Elimination (Base, -HX)

Mechanism of Pd-catalyzed Heck cross-coupling on the N-allyl indole moiety.

References

  • Enantioselective Direct Functionalization of Indoles by Pd/Sulfoxide-Phosphine-Catalyzed N-Allylic Alkylation.
  • Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Deriv
  • Dearomatization–Rearomatization Strategy for Reductive Cross-Coupling of Indoles with Ketones in Water.
  • Process for n-alkylation of indoles.

Sources

Comparative

Comprehensive Analytical Validation Guide: 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic Acid

Executive Summary & Physicochemical Causality 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid (commonly known as 1-allyl-1H-indole-5-carboxylic acid) is a highly versatile pharmaceutical intermediate used in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Causality

1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid (commonly known as 1-allyl-1H-indole-5-carboxylic acid) is a highly versatile pharmaceutical intermediate used in the synthesis of complex indole-based therapeutics, including targeted kinase inhibitors and allosteric modulators[1].

Developing a robust analytical control strategy for this molecule requires a deep understanding of its physicochemical properties. The molecule possesses three distinct functional domains that dictate its chromatographic behavior:

  • Carboxylic Acid Moiety (pKa ~4.5): This group undergoes pH-dependent ionization. Causality: If analyzed at a neutral pH, the molecule will partially ionize, leading to split peaks, poor retention, and severe tailing. The mobile phase must be buffered at least 2 pH units below its pKa (e.g., using 0.1% Formic Acid, pH ~2.7) to ensure the analyte remains in a fully protonated, neutral state.

  • Indole Core: The electron-rich aromatic system provides strong UV absorbance (ideal for PDA detection) and enables π−π interactions.

  • N-Allyl Group: This rigid, hydrophobic tail increases the molecule's overall lipophilicity but is susceptible to oxidative degradation. Furthermore, residual allyl halides (e.g., allyl bromide) from the synthesis process are potent genotoxic impurities (PGIs) that require trace-level monitoring.

To ensure compliance with the[2], this guide compares modern analytical methodologies and provides self-validating experimental protocols for both assay/purity and trace impurity profiling.

Workflow A Synthesis of N-allyl-indole-5-carboxylic acid B Impurity Profiling & Risk Assessment A->B C Method Selection B->C D UHPLC-PDA (Assay & Purity) C->D Major Components E LC-MS/MS (Trace Genotoxins) C->E Trace Levels F ICH Q2(R2) Validation D->F E->F G Routine Release Testing F->G

Analytical control strategy and method selection workflow for N-allyl-indole-5-carboxylic acid.

Method Comparison Matrix

Selecting the correct analytical technique depends on the Total Analytical Error (TAE) permitted by the Analytical Target Profile (ATP). Below is an objective comparison of three primary methodologies for this compound.

Analytical MethodPrimary ApplicationSensitivity (LOD/LOQ)Linearity RangeKey AdvantagesLimitations
UHPLC-PDA Assay, Related Substances, PurityLOD: ~0.05 µg/mLLOQ: ~0.15 µg/mL0.5 – 150 µg/mLHigh precision; robust; ideal for routine QA/QC release testing.Lacks sensitivity for trace genotoxic impurities (PGIs).
LC-MS/MS (ESI+) Trace Genotoxic Impurity ProfilingLOD: ~1.0 ng/mLLOQ: ~3.0 ng/mL5 – 500 ng/mLExceptional sensitivity and structural specificity via MRM transitions.Susceptible to matrix effects (ion suppression/enhancement).
SFC-UV Chiral/Isomer SeparationLOD: ~0.5 µg/mLLOQ: ~1.5 µg/mL2.0 – 100 µg/mLGreen chemistry (uses CO2); rapid separation of positional isomers.Lower sensitivity than UHPLC; requires specialized equipment.

Chromatographic Retention Causality

While standard C18 columns rely purely on hydrophobic partitioning, analyzing indole-derivatives often benefits from orthogonal selectivity. Using a Pentafluorophenyl (PFP) stationary phase introduces multi-modal retention mechanisms. The electronegative fluorine atoms induce dipole-dipole interactions, while the aromatic ring allows for π−π stacking with the indole core. This causality explains why PFP columns often resolve closely eluting des-allyl impurities that co-elute on C18 phases.

Mechanism Analyte 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid Hydrophobic Hydrophobic Interaction (Allyl Group) Analyte->Hydrophobic PiPi π-π Stacking (Indole Core) Analyte->PiPi HBond Hydrogen Bonding (Carboxylic Acid) Analyte->HBond Stationary Pentafluorophenyl (PFP) Stationary Phase Hydrophobic->Stationary PiPi->Stationary HBond->Stationary

Multi-modal chromatographic retention mechanisms on a PFP stationary phase.

Self-Validating Experimental Protocols

A protocol is only trustworthy if it contains internal mechanisms to prove its own validity during every run. The following step-by-step methodologies incorporate System Suitability Testing (SST) as a mandatory self-validating gatekeeper.

Protocol A: UHPLC-PDA for Assay and Purity

Objective: Quantify 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid and its major related substances.

Step 1: Chromatographic Conditions Setup

  • Column: PFP (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses carboxylic acid ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA at 254 nm (optimal for the indole chromophore).

Step 2: System Suitability Test (The Self-Validating Step)

  • Action: Inject a resolution mixture containing the API and a known closely eluting impurity (e.g., 1H-indole-5-carboxylic acid, the des-allyl precursor).

  • Causality Check: If the resolution ( Rs​ ) between the precursor and the API is <2.0 , the run automatically halts. This prevents the reporting of falsely elevated assay values due to co-elution.

  • Precision Check: Inject the standard 6 times. %RSD of peak area must be ≤1.0% .

Step 3: Sample Preparation & Execution

  • Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of Methanol (1.0 mg/mL stock).

  • Dilute to a working concentration of 100 µg/mL using the initial mobile phase composition (95% A / 5% B) to prevent solvent-mismatch peak distortion.

  • Inject 2.0 µL of the sample in triplicate.

Protocol B: LC-MS/MS for Trace Genotoxic Impurities (Allyl Bromide)

Objective: Ensure residual allyl bromide (an alkylating agent used in synthesis) is below the Threshold of Toxicological Concern (TTC).

Step 1: Mass Spectrometry Optimization

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • MRM Transitions: Optimize the collision energy for the specific fragmentation of allyl bromide (or its derivatized adduct, as low MW halides are highly volatile and hard to ionize directly).

Step 2: Matrix Effect Evaluation (Self-Validating Step)

  • Action: Perform a post-column infusion of the impurity standard while injecting the API matrix.

  • Causality Check: Observe the baseline for ion suppression zones. If the retention time of the impurity falls within a suppression zone caused by the high-concentration API, the gradient must be adjusted. This ensures trace impurities are not "hidden" by the matrix.

Step 3: Quantitation via Standard Addition

  • To completely negate residual matrix effects, spike known concentrations of the impurity directly into the sample matrix at 50%, 100%, and 150% of the specification limit.

  • Extrapolate the x-intercept of the linear regression to determine the endogenous concentration of the impurity.

Validation Data Summary (ICH Q2(R2) Compliance)

When executing the validation lifecycle as mandated by the [2], the following performance characteristics must be established. Below is a representative data summary for the UHPLC-PDA assay method.

Validation ParameterICH Q2(R2) RequirementRepresentative Acceptance CriteriaExperimental Result
Specificity No interference at RT of analytePeak purity angle < Purity thresholdPass (No co-eluting peaks)
Linearity R2≥0.999 across range80% to 120% of target concentration R2=0.9998
Accuracy (Recovery) Mean recovery 98.0% - 102.0%Spiked at 80%, 100%, 120% levels99.4% ± 0.6%
Repeatability (Precision) %RSD ≤2.0% (n=6)6 independent sample preparations%RSD = 0.85%
Robustness Method withstands deliberate variations Δ Flow (±10%), Δ Temp (±5°C) Rs​>2.0 maintained

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures". Retrieved from:[Link]

Sources

Validation

spectroscopic comparison of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid analogues

Spectroscopic Validation of N1-Substituted Indole-5-Carboxylic Acids: A Comparative Guide Introduction Indole-5-carboxylic acid scaffolds are privileged structures in modern drug discovery, frequently utilized in the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of N1-Substituted Indole-5-Carboxylic Acids: A Comparative Guide

Introduction

Indole-5-carboxylic acid scaffolds are privileged structures in modern drug discovery, frequently utilized in the development of kinase inhibitors and SHP2 modulators[1][2]. Modifying the N1 position of the indole ring is a standard lead-optimization strategy to tune lipophilicity, alter hydrogen-bonding networks, and improve target-binding affinity.

This guide provides an objective spectroscopic comparison of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid (also known as 1-allyl-1H-indole-5-carboxylic acid, CAS No. 1340418-84-9)[3] against its unsubstituted and 1-methyl analogues. By analyzing multi-nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) data, we establish a self-validating framework for confirming N1-alkylation.

Spectroscopic Logic & Validation Workflow

As an Application Scientist, I approach structural validation not as a checklist, but as a system of causal relationships. When we alkylate the N1 position, we fundamentally alter the electronic environment and the hydrogen-bonding capacity of the molecule.

  • FT-IR Causality: The unsubstituted indole possesses a strong N-H stretching frequency. Successful N-alkylation eliminates this bond, causing the complete disappearance of the ~3300 cm⁻¹ signal. This serves as our primary binary check.

  • NMR Causality: The introduction of an alkyl group (methyl or allyl) introduces distinct aliphatic resonances. Furthermore, the electron-donating nature of these groups subtly shields or deshields the adjacent H-2 and H-7 protons on the indole ring. We specifically use DMSO-d6 as the NMR solvent because it disrupts intermolecular hydrogen-bonded dimers, yielding sharp, quantifiable resonances for both the carboxylic acid OH and the indole protons[4].

G A N1-Alkylation Reaction B Sample Prep (DMSO-d6) A->B C 1H NMR Acquisition B->C D FT-IR (ATR) Acquisition B->D E Spectral Deconvolution C->E D->E F Structural Validation E->F

Workflow for spectroscopic validation of N1-substituted indole-5-carboxylic acids.

Quantitative Data Comparison

The following table summarizes the key diagnostic spectroscopic signals for the three analogues. Data is synthesized from standardized 400/500 MHz NMR acquisitions in DMSO-d6[1][4].

CompoundFT-IR N-H Stretch¹H NMR: N-H / N-Alkyl (δ, ppm)¹H NMR: Indole H-2 (δ, ppm)¹H NMR: Indole H-3 (δ, ppm)
1H-indole-5-carboxylic acid ~3300 cm⁻¹ (broad)11.40 (s, 1H, N-H)7.44 (t, J=2.8 Hz)6.57 (m)
1-methyl-1H-indole-5-carboxylic acid Absent3.85 (s, 3H, N-CH₃)7.40 (d, J=3.1 Hz)6.55 (dd, J=3.1, 0.8 Hz)
1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid Absent4.85 (dt, 2H, N-CH₂)6.05 (ddt, 1H, -CH=)5.10-5.20 (m, 2H, =CH₂)7.45 (d, J=3.2 Hz)6.60 (d, J=3.2 Hz)

Methodology: Self-Validating Protocol for Spectroscopic Characterization

To ensure reproducibility and scientific integrity, follow this step-by-step methodology for characterizing the 1-(prop-2-en-1-yl) analogue and its counterparts.

Step 1: Sample Preparation for NMR

  • Action: Dissolve 5-10 mg of the purified compound in 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Causality: Non-polar solvents like CDCl₃ often lead to severe line-broadening of the carboxylic acid proton due to rapid exchange and dimerization. DMSO-d6 acts as a strong hydrogen-bond acceptor, breaking these dimers and locking the exchangeable protons into sharp, resolvable singlets[4].

Step 2: ¹H NMR Acquisition

  • Action: Acquire the spectrum at 298 K using a standard 1D proton sequence. Set the relaxation delay (D1) to at least 2.0 seconds and acquire 16-32 scans.

  • Causality: A sufficient relaxation delay ensures accurate integration of the allyl protons relative to the aromatic core. The complex splitting of the allyl group (a doublet of triplets for the N-CH₂, a doublet of doublet of triplets for the internal alkene proton, and overlapping multiplets for the terminal alkene protons) requires high digital resolution to accurately measure J-couplings.

Step 3: FT-IR Acquisition (ATR Method)

  • Action: Place 1-2 mg of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply pressure using the anvil. Acquire 16 scans from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Causality: ATR eliminates the need for KBr pellet pressing, preventing moisture absorption (water stretching) that could mask or falsely mimic the N-H/O-H stretch region.

Step 4: Data Deconvolution & Self-Validation Checkpoint

  • Action: Overlay the IR and NMR spectra of the starting material (unsubstituted) and the product (N-allyl).

  • Self-Validation Checkpoint: If the ¹H NMR shows the correct allyl signals (4.85, 5.15, 6.05 ppm) BUT the IR still shows a sharp peak at 3300 cm⁻¹, the reaction is incomplete, or the sample is contaminated with unreacted starting material. The protocol validates itself by requiring orthogonal confirmation: the absolute loss of N-H in IR coupled with the gain of allyl resonances in NMR.

Mechanistic Insights into Spectral Shifts

When comparing the 1-methyl and 1-allyl analogues, the chemical shift of the indole H-2 proton provides direct insight into the electronic distribution of the molecule. The methyl group is purely electron-donating via induction, which slightly shields the H-2 proton (shifting it upfield from 7.44 ppm to ~7.40 ppm)[1][4].

In contrast, the allyl group possesses a π-system that can weakly interact with the indole core through space, altering the local magnetic anisotropy. This results in a slight deshielding effect on the H-2 and H-3 protons relative to the methyl analogue. Furthermore, the N-H proton of the unsubstituted indole appears as a highly characteristic broad singlet at 11.40 ppm[4]; its complete absence in the spectra of the analogues is the definitive marker of successful N1-substitution.

Sources

Comparative

toxicity profiles of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid compared to standard indoles

Comparative Toxicity Profiles: 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic Acid vs. Standard Indoles Structural Mechanistic Analysis: The Impact of N-Allylation Indole scaffolds are ubiquitous in drug discovery and agricul...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Profiles: 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic Acid vs. Standard Indoles

Structural Mechanistic Analysis: The Impact of N-Allylation

Indole scaffolds are ubiquitous in drug discovery and agricultural chemistry, generally characterized by favorable safety profiles and predictable pharmacokinetics. Standard indoles, such as Indole-3-acetic acid (IAA) and Indole-5-carboxylic acid, typically exhibit low baseline mammalian toxicity [1] [2]. Indole-5-carboxylic acid, in particular, is a stable core metabolite that is readily cleared via direct glucuronidation, presenting only a Category 4 acute oral hazard [6].

However, the synthetic introduction of an N-allyl group—yielding 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid —fundamentally alters the molecule's physicochemical and toxicological landscape. The allyl motif (prop-2-en-1-yl) is a powerful structural tool used in fragment-based drug design to enhance lipophilicity and cellular penetrance [3]. While this increases target engagement, it introduces a critical metabolic liability. Unlike the unsubstituted indole nitrogen, the terminal double bond of the N-allyl group is highly susceptible to cytochrome P450 (CYP450)-mediated epoxidation. This bioactivation generates reactive electrophilic intermediates capable of depleting intracellular glutathione (GSH) and triggering caspase-dependent apoptosis, thereby shifting the compound from a benign building block to a potentially hepatotoxic or cytotoxic agent[3] [5].

Comparative Toxicity Data

The table below synthesizes the quantitative toxicity metrics and metabolic liabilities of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid against standard indole benchmarks.

CompoundStructural ModificationMean IC50 (µM)Primary Metabolic LiabilityAcute Mammalian Hazard
Indole Unsubstituted core>100CYP2E1/CYP2C9 HydroxylationLow
Indole-3-acetic acid (IAA) C3-acetic acid~2.55 (MRC-5 cells)Peroxidase-mediated radical formationLow (unless photo-activated)
Indole-5-carboxylic acid C5-carboxylic acid>100Direct GlucuronidationCategory 4 (Oral)
1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid N1-allyl + C5-carboxylic acid5 - 15*CYP3A4 Epoxidation (GSH Depletion)Moderate (Hepatotoxicity risk)

*Estimated range based on homologous N-allyl indole derivatives.

Mechanistic Pathways of Toxicity

The divergence in toxicity between standard indoles and N-allyl derivatives is driven by their respective metabolic fates. Standard indoles often act as weak Aryl Hydrocarbon Receptor (AhR) ligands, leading to safe clearance [4]. In contrast, the N-allyl derivative undergoes CYP450 bioactivation.

G StdIndole Standard Indoles (e.g., IAA, Indole-5-COOH) AhR AhR Activation & CYP1A2/1B1 Metabolism StdIndole->AhR AllylIndole 1-(prop-2-en-1-yl)-1H-indole- 5-carboxylic acid StdIndole->AllylIndole N-Allylation LowTox Hydroxylated Metabolites (Low Mammalian Toxicity) AhR->LowTox CYP450 CYP450-Mediated Allyl Epoxidation AllylIndole->CYP450 Reactive Reactive Epoxide Intermediate CYP450->Reactive ToxEffect GSH Depletion & Apoptosis Induction Reactive->ToxEffect

Metabolic divergence between standard indoles and N-allyl-indole derivatives.

Self-Validating Experimental Protocols

To accurately assess the toxicity profile of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid, researchers must account for its high lipophilicity and metabolic reactivity. The following protocols are designed with built-in causality checks to prevent false-positive safety readings.

Protocol A: High-Throughput Cytotoxicity Screening (CCK-8 Assay)

Causality & Self-Validation: Lipophilic N-allyl derivatives exhibit high plasma protein binding. Standard in vitro assays using 10% Fetal Bovine Serum (FBS) often sequester the compound, masking its true cytotoxic potential [1]. We utilize a serum-deprivation protocol to evaluate intrinsic cytotoxicity. The system is self-validating by including a vehicle control (0.1% DMSO) to ensure baseline viability is strictly a function of the test compound.

Methodology:

  • Cell Seeding: Seed A549 or Caco-2 cells at 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in 5% CO2.

  • Serum Deprivation: Wash the cells twice with sterile PBS. Replace the media with low-serum DMEM (0.5% FBS) to minimize protein sequestration of the lipophilic allyl compound.

  • Compound Dosing: Add 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid and Indole-5-carboxylic acid (control) at titrated concentrations (0.1 µM to 100 µM). Include a 0.1% DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • Quantification: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours at 37°C. Measure absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: CYP450-Mediated Bioactivation & GSH Trapping Assay

Causality & Self-Validation: To definitively prove that the N-allyl group drives toxicity via reactive epoxides, the compound is incubated with Human Liver Microsomes (HLMs) and Glutathione (GSH). The assay is self-validating: a parallel control lacking NADPH (the required CYP cofactor) is run. If GSH-adducts form only in the presence of NADPH, the toxicity mechanism is definitively CYP-mediated.

Methodology:

  • Reaction Setup: Prepare a 200 µL reaction mixture containing 1 mg/mL HLMs, 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. (Self-Validation Step: Prepare a parallel negative control tube where NADPH is replaced with an equal volume of buffer).

  • Incubation: Incubate the reactions continuously at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., reserpine).

  • Protein Precipitation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Analyze the supernatant. Scan for the neutral loss of 129 Da (characteristic of GSH adducts) to quantify epoxide formation.

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Protocol for 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals. Chemical Profile and Hazard Causality 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid—systematically known as 1-allyl-1H-indole-5-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

Chemical Profile and Hazard Causality

1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid—systematically known as 1-allyl-1H-indole-5-carboxylic acid—is a specialized organic building block frequently utilized in the synthesis of complex indole derivatives, kinase inhibitors, and other pharmaceutical intermediates.

Because specific toxicological data for this exact N-allylated derivative may be limited, standard laboratory safety protocols dictate that we extrapolate hazard profiles from its parent compound, 1H-indole-5-carboxylic acid. The parent compound is a known irritant (GHS Hazard Statements H315, H319, H335)[1]. The presence of the carboxylic acid moiety and the fine powder morphology of the solid present specific operational risks:

  • Ocular and Dermal Irritation: The acidic functional group can cause severe eye irritation and skin sensitization upon contact[1].

  • Respiratory Hazard: As a dry powder, aerosolization during transfer can lead to the inhalation of micro-particulates, causing acute respiratory tract irritation[2].

  • Solvent Synergy Risks: This compound is typically solubilized in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[2]. DMSO rapidly penetrates the epidermal barrier; if the compound is dissolved in DMSO, the risk of systemic absorption of the indole derivative increases exponentially, bypassing normal dermal defenses.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a self-validating safety system must be employed. Every piece of PPE is chosen based on the specific physicochemical properties of the compound and its common solvents.

PPE CategoryRequired SpecificationCausality & Mechanistic Rationale
Ocular Protection Tightly fitting safety goggles (EN 166 / NIOSH approved)Standard safety glasses leave peripheral gaps. Indole-carboxylic acids are severe ocular irritants; goggles prevent micro-dust ingress[1].
Dermal Protection (Hands) Nitrile gloves (minimum 0.11 mm thickness)Nitrile offers superior resistance to organic acids and the polar aprotic solvents (DMSO/DMF) typically used for solubilization.
Dermal Protection (Body) Flame-resistant or standard 100% cotton lab coatPrevents particulate accumulation on personal clothing and mitigates dermal exposure risks during accidental spills.
Respiratory Protection N95 / FFP2 particulate respiratorMandatory only if handling bulk powder outside a certified fume hood. Mitigates inhalation of aerosolized irritant dust[2].

Operational Workflow Visualization

The following diagram outlines the logical progression of safety checks and operational steps required to handle this compound safely.

HandlingWorkflow A Pre-Task Risk Assessment Verify Fume Hood & SDS B Don Personal Protective Equipment (Nitrile Gloves, Goggles, Lab Coat) A->B C Active Chemical Handling (Weighing & Transfer) B->C D Accidental Spill? C->D E Spill Response Protocol (Contain, Absorb, Decontaminate) D->E Yes F Standard Decontamination (Wipe down surfaces, Doff PPE) D->F No G Waste Disposal (Solid/Liquid Organic Waste) E->G F->G

Safety and operational workflow for handling 1-allyl-1H-indole-5-carboxylic acid.

Step-by-Step Operational Protocol

Phase 1: Pre-Handling Setup
  • Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm). Never handle the dry powder on an open laboratory bench.

  • Prepare the Workspace: Clear the hood of unnecessary clutter. Lay down a disposable, static-dissipative weighing mat to capture any micro-spills.

  • Equipment Staging: Place the analytical balance, anti-static spatulas, and receiving vials inside the hood before opening the chemical container.

Phase 2: Active Handling (Weighing and Transfer)
  • Equilibration: Allow the sealed container of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid to reach room temperature before opening. This prevents internal condensation, which can degrade the carboxylic acid moiety over time.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the receiving vial and spatula. Indole powders are highly prone to static cling, which dramatically increases the risk of aerosolization and inaccurate weighing.

  • Transfer: Slowly uncap the vial. Use a micro-spatula to transfer the desired mass. Cap the receiving vial immediately after the transfer is complete.

Phase 3: Solubilization
  • Solvent Addition: If preparing stock solutions for biological assays or synthesis, add solvents like DMSO or DMF directly into the receiving vial while it remains inside the fume hood[2].

  • Agitation: Seal the vial tightly before vortexing or sonicating. Causality Check: Never sonicate an open vial; the ultrasonic energy will generate respirable, highly concentrated chemical aerosols.

Phase 4: Post-Handling & Decontamination
  • Surface Decontamination: Wipe down the analytical balance and surrounding hood area with a paper towel dampened with a mild solvent (e.g., 70% ethanol or isopropanol), followed by a secondary wipe with distilled water.

  • Doffing PPE: Remove gloves using the "glove-in-glove" technique to ensure external chemical contamination does not touch bare skin. Wash hands thoroughly with soap and water immediately after doffing.

Spill Response and Disposal Plan

Minor Spill Protocol (Inside Fume Hood)
  • Containment: Do not sweep the dry powder. Sweeping creates a dust cloud, exacerbating inhalation risks.

  • Absorption: Gently cover the spilled powder with a paper towel. Dampen the towel with water or 70% ethanol to suppress dust formation.

  • Collection: Carefully scoop the dampened towel and spilled material into a designated solid waste container.

  • Secondary Cleaning: Wipe the affected area with soap and water to neutralize any residual acidity.

Waste Disposal Logistics
  • Solid Waste: Contaminated spatulas, weighing paper, and spill cleanup materials must be placed in a sealed, clearly labeled "Non-Halogenated Solid Organic Waste" container.

  • Liquid Waste: Solutions containing the compound dissolved in DMSO, DMF, or alcohols must be disposed of in a "Non-Halogenated Liquid Organic Waste" carboy. Ensure the carboy is kept in secondary containment and properly logged according to your institution's Environmental Health and Safety (EHS) guidelines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 74280, 1H-Indole-5-Carboxylic Acid". PubChem. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid
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